2-Octen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLEUPBHMCPQV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity floral odour | |
| Record name | 2-Octen-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | 2-Octen-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.842 | |
| Record name | 2-Octen-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4643-27-0, 22286-99-3 | |
| Record name | 2-Octen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octen-4-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oct-2-en-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Octen-4-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Octen-4-one. It is an α,β-unsaturated ketone with applications in the flavor and fragrance industry. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological implications, specifically focusing on the mechanism of oxidative stress induction. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound, systematically named (E)-oct-2-en-4-one, is an organic compound classified as an enone. Its structure consists of an eight-carbon chain with a ketone functional group at the fourth position and a double bond between the second and third carbons. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, resulting in a trans configuration.
SMILES: CCCCC(=O)/C=C/C[1]
InChI: InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| CAS Number | 4643-27-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 179.0-180.0 °C at 760 mmHg | [5] |
| Density | 0.835-0.842 g/cm³ | [1] |
| Refractive Index | 1.440-1.446 at 20 °C | [1][5] |
| Solubility | Insoluble in water; soluble in alcohol and fats. | [1] |
| Flash Point | 57.78 °C (136.00 °F) | [5] |
| logP (o/w) | 2.157 (estimated) | [5] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation provides a general and effective method for the synthesis of α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of this compound, pentanal would react with propanone (acetone).
Reaction: Pentanal + Propanone → (E)-Oct-2-en-4-one + H₂O
Materials:
-
Pentanal
-
Propanone (Acetone)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine pentanal (1 equivalent) and propanone (1.2 equivalents) in 95% ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Logical Workflow for Claisen-Schmidt Condensation:
Caption: General workflow for the synthesis of this compound.
Characterization Protocols
¹H NMR (Proton NMR):
-
Experimental Conditions: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Expected Chemical Shifts and Multiplicities:
-
~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.
-
~1.3-1.6 ppm (multiplet, 4H): Methylene groups (-CH₂-CH₂-) of the butyl chain.
-
~2.5 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-C=O).
-
~6.1 ppm (doublet, 1H): Vinylic proton at the C2 position (=CH-).
-
~6.8 ppm (doublet of triplets, 1H): Vinylic proton at the C3 position (-CH=).
-
~1.9 ppm (doublet of doublets, 3H): Methyl group attached to the double bond (CH₃-CH=).
-
¹³C NMR (Carbon NMR):
-
Experimental Conditions: Similar to ¹H NMR, a solution of the compound in a deuterated solvent is used.
-
Expected Chemical Shifts:
-
~13.9 ppm: Terminal methyl carbon (-CH₃).
-
~17.8 ppm: Methyl carbon attached to the double bond (CH₃-CH=).
-
~22.4, 26.2, 40.5 ppm: Methylene carbons of the butyl chain.
-
~131.7 ppm: Vinylic carbon at the C2 position (=CH-).
-
~148.1 ppm: Vinylic carbon at the C3 position (-CH=).
-
~201.0 ppm: Carbonyl carbon (C=O).
-
-
Experimental Conditions: The IR spectrum can be obtained using a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a gas-phase spectrum.
-
Expected Vibrational Frequencies:
-
~2870-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1670-1690 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated ketone. The conjugation lowers the frequency compared to a saturated ketone.
-
~1630-1650 cm⁻¹: C=C stretching vibration of the double bond.
-
~970 cm⁻¹: Strong absorption due to the out-of-plane bending of the trans-vinylic C-H bonds.
-
-
Experimental Conditions: Electron Ionization (EI) at 70 eV is a common method for analyzing volatile compounds like this compound.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 126 corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 83: Loss of the propyl radical (•C₃H₇) via alpha-cleavage adjacent to the carbonyl group.
-
m/z = 69: A prominent peak resulting from McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.
-
m/z = 55: Further fragmentation of the m/z = 83 ion.
-
m/z = 41: Allylic cation fragment.
-
-
Biological Activity and Signaling Pathways
While this compound is primarily known for its sensory properties, as an α,β-unsaturated ketone, it possesses electrophilic reactivity that can have biological consequences. The primary mechanism of toxicity for this class of compounds is the induction of oxidative stress.
Mechanism of Oxidative Stress Induction
The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological molecules, most notably the sulfhydryl group of cysteine residues in proteins and in the antioxidant glutathione (B108866) (GSH).
Depletion of Glutathione: this compound can react with glutathione via a Michael addition reaction, catalyzed by glutathione S-transferases (GSTs). This reaction forms a covalent adduct, leading to the depletion of the cellular pool of reduced glutathione. Since GSH is a critical component of the cell's antioxidant defense system, its depletion impairs the cell's ability to neutralize reactive oxygen species (ROS).
Generation of Reactive Oxygen Species (ROS): The depletion of GSH and the direct interaction of this compound with other cellular components can disrupt mitochondrial function, leading to an increase in the production of ROS, such as superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂).
Cellular Response to Oxidative Stress: The accumulation of ROS and the depletion of GSH trigger a cellular stress response. This can activate signaling pathways such as the Keap1-Nrf2 pathway, which leads to the upregulation of antioxidant and detoxification enzymes. However, severe or prolonged oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in apoptosis or necrosis.
Signaling Pathway for Oxidative Stress Induction:
Caption: Oxidative stress pathway induced by this compound.
Conclusion
This compound is a well-characterized α,β-unsaturated ketone with established physicochemical properties. Its synthesis is readily achievable through standard organic reactions like the Claisen-Schmidt condensation. While it has found applications in the flavor and fragrance industry, its inherent electrophilic reactivity warrants consideration of its potential biological effects. The primary mechanism of its bioactivity is likely the induction of oxidative stress through the depletion of cellular antioxidants and the generation of reactive oxygen species. This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Identify the peaks in the mass spectrum of octan-4-one that corre... | Study Prep in Pearson+ [pearson.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Octen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octen-4-one (B1580557), a volatile organic compound with a characteristic fruity, mushroom-like aroma, has been identified as a natural constituent in certain food products, most notably roasted hazelnuts. Its biosynthesis is intricately linked to the lipid peroxidation of linoleic acid, a common fatty acid in many organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence and its proposed biosynthetic pathway, primarily in fungi. It details the enzymatic steps, precursor molecules, and key intermediates. Furthermore, this guide outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from natural sources, and for the characterization of its biosynthetic enzymes. Quantitative data for this compound and related C8 volatile compounds are presented in structured tables for comparative analysis. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Natural Occurrence of this compound
This compound has been reported as a naturally occurring volatile compound in a limited number of sources, primarily in thermally processed foods. Its presence is a significant contributor to the overall flavor profile of these products.
Occurrence in Food Products
The most well-documented natural source of this compound is roasted hazelnuts (Corylus avellana) .[1][2] The roasting process is crucial for its formation, suggesting it is a product of the Maillard reaction or lipid degradation at elevated temperatures. While its presence in raw hazelnuts is not definitively established, related C8 compounds are present.
This compound is also utilized as a flavoring agent in a variety of food products, including confectionery, dairy products, and beverages, typically at concentrations in the parts-per-million (ppm) range.[3]
Prospective Occurrence in Fungi
While the definitive presence of this compound as a natural product in fungi remains to be conclusively confirmed, there is substantial evidence to suggest its plausible occurrence. Fungi, particularly species within the genera Agaricus and Pleurotus, are known producers of a diverse array of C8 volatile organic compounds (VOCs), including 1-octen-3-ol (B46169), 3-octanone, and 1-octen-3-one (B146737).[3][4][5] These compounds are significant contributors to the characteristic aroma of mushrooms and are biosynthesized from fatty acid precursors.[3][4][5] Given the structural similarity of this compound to these known fungal metabolites, its natural occurrence is considered highly probable, likely as a product of a shared biosynthetic pathway.
Biosynthesis of this compound
The proposed biosynthetic pathway of this compound, particularly in fungi, originates from the enzymatic oxidation of linoleic acid. This pathway involves a series of enzymatic reactions that convert the C18 fatty acid into the C8 volatile ketone.
The key steps in the proposed pathway are:
-
Lipoxygenase-mediated Oxidation: The pathway is initiated by the enzyme lipoxygenase (LOX) , which catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate, specifically 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE).[4][6]
-
Hydroperoxide Lyase Cleavage: The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL) . This enzymatic step results in the formation of the C8 alcohol, 1-octen-3-ol , and a C10 oxo-acid, 10-oxo-decenoic acid.[6][7]
-
Oxidation to Ketone: The resulting 1-octen-3-ol is subsequently oxidized to its corresponding ketone, 1-octen-3-one , by an alcohol dehydrogenase .[8]
-
Isomerization: The final proposed step involves the isomerization of the double bond from the β,γ-position to the α,β-position, converting 1-octen-3-one into the more stable This compound . This reaction is likely catalyzed by a ketone isomerase . While direct enzymatic evidence for this specific isomerization in the context of this compound biosynthesis is still emerging, the conversion of β,γ-unsaturated ketones to their α,β-isomers is a known enzymatic and chemical process.[9]
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from linoleic acid.
Quantitative Data
Quantitative data for this compound in natural sources is limited. However, data for structurally related C8 compounds in fungi can provide a contextual baseline for potential concentrations.
Table 1: Concentration of this compound and Related C8 Volatile Compounds in Natural Sources
| Compound | Natural Source | Concentration | Reference |
| This compound | Roasted Hazelnut Paste | Not explicitly quantified, but identified as a key odorant. | [10] |
| 1-Octen-3-ol | Agaricus bisporus (Mushroom) | 1.5 - 15 µg/g fresh weight | [3] |
| 3-Octanone | Agaricus bisporus (Mushroom) | 0.2 - 2.5 µg/g fresh weight | [3] |
| 1-Octen-3-one | Agaricus bisporus (Mushroom) | Trace amounts | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Extraction and Quantification of this compound from a Solid Matrix (e.g., Roasted Hazelnuts) using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of volatile compounds in food matrices.[10][11]
Objective: To extract and quantify this compound from a solid food sample.
Materials:
-
Roasted hazelnuts (or other solid matrix)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Grinder
-
Saturated NaCl solution
-
Internal standard (e.g., 2-heptanone-d3 or a suitable labeled analog of this compound)
-
Methanol (for standard preparation)
Procedure:
-
Sample Preparation:
-
Grind the roasted hazelnuts to a fine powder.
-
Accurately weigh 2.0 g of the ground sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatiles.
-
Spike the sample with a known amount of the internal standard solution.
-
-
HS-SPME Extraction:
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
After extraction, immediately retract the fiber and insert it into the GC injection port for thermal desorption at 250°C for 5 minutes.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum (comparison with an authentic standard and library data).
-
Quantify the concentration of this compound using the ratio of the peak area of the analyte to the peak area of the internal standard, and by referencing a calibration curve prepared with known concentrations of this compound.
-
The following diagram outlines the experimental workflow for HS-SPME-GC-MS analysis.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
In Vitro Enzymatic Assay for the Biosynthesis of C8 Volatiles from Linoleic Acid
This protocol is a generalized procedure for studying the enzymatic conversion of linoleic acid to C8 volatiles by fungal extracts.
Objective: To demonstrate the enzymatic production of 1-octen-3-ol and other C8 volatiles from linoleic acid using a crude enzyme extract from a fungal source.
Materials:
-
Fungal mycelia (e.g., Agaricus bisporus)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Linoleic acid substrate solution (e.g., 10 mM in ethanol)
-
Reaction vials (e.g., 10 mL glass vials with septa)
-
HS-SPME-GC-MS setup (as described in Protocol 4.1)
Procedure:
-
Enzyme Extraction:
-
Harvest fresh fungal mycelia and freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powder in cold phosphate buffer (e.g., 1:3 w/v).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
In a 10 mL glass vial, combine 1 mL of the crude enzyme extract with the phosphate buffer to a final volume of 2 mL.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the linoleic acid substrate solution.
-
As a control, prepare a reaction mixture with a heat-inactivated enzyme extract (e.g., boiled for 10 minutes).
-
Seal the vials and incubate at room temperature (or the optimal temperature for the enzymes) for a specific time period (e.g., 30-60 minutes).
-
-
Analysis of Volatiles:
-
Analyze the headspace of the reaction vials for the presence of 1-octen-3-ol, 1-octen-3-one, and other C8 volatiles using the HS-SPME-GC-MS method described in Protocol 4.1.
-
-
Data Interpretation:
-
Compare the volatile profiles of the active enzyme reaction with the heat-inactivated control. The presence of C8 volatiles in the active reaction and their absence or significant reduction in the control demonstrates enzymatic activity.
-
The following diagram illustrates the workflow for the in vitro enzymatic assay.
Caption: Workflow for the in vitro enzymatic assay of C8 volatile biosynthesis.
Conclusion
This compound is a naturally occurring flavor compound with a confirmed presence in roasted hazelnuts and a strong potential for occurrence in various fungal species. Its biosynthesis is believed to follow the lipid peroxidation pathway of linoleic acid, involving a sequence of enzymatic reactions catalyzed by lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase, and a putative ketone isomerase. While the complete biosynthetic pathway and the specific enzymes involved, particularly the final isomerase, require further elucidation, the information presented in this guide provides a solid foundation for researchers in the fields of food science, natural product chemistry, and drug development. The detailed experimental protocols offer practical approaches for the isolation, quantification, and further investigation of this intriguing volatile compound and its biosynthetic origins. Further research focusing on the identification and characterization of the enzymes in this pathway will be crucial for a complete understanding and potential biotechnological applications.
References
- 1. Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of the dynamic changes of volatile and non-volatile metabolites in boletus edulis during processing by HS-SPME-GC–MS and UPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]
- 9. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Octen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 2-Octen-4-one (CAS No: 4643-27-0). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not publicly available in the searched databases. The assignments would correspond to the protons and carbons in the (E)-oct-2-en-4-one structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~970 | Strong | =C-H bend (trans-alkene) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M - C₃H₅]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.
-
Instrument Setup: The NMR spectrometer, such as a Bruker AC-300 for ¹H NMR or a Bruker HX-90 for ¹³C NMR, is set up with appropriate parameters, including the acquisition frequency, pulse sequence, and number of scans.[1]
-
Data Acquisition: The prepared sample is placed in the spectrometer's magnet, and the NMR experiment is initiated. The free induction decay (FID) signal is recorded.
-
Data Processing: The raw FID data is subjected to a Fourier transform to convert it into the frequency domain, resulting in the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound travels through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
2-Octen-4-one CAS number 4643-27-0 properties
An In-depth Technical Guide to 2-Octen-4-one (B1580557) (CAS: 4643-27-0)
Introduction
This compound, with the CAS Registry Number 4643-27-0, is an organic compound classified as an unsaturated ketone or an enone.[1][2][3] It is a volatile compound recognized for its distinct organoleptic properties, presenting as a colorless to pale yellow liquid.[1][4] Its aroma is often described as sweet, fruity, and slightly musty, with notes of pineapple, strawberry, and a ripe tropical nuance.[1][5][6] Due to these characteristics, this compound is primarily utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient in personal care products and air care.[7][8] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety information, and applications for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application, and further research.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [1][9] |
| Molecular Weight | 126.20 g/mol | [4][9] |
| Appearance | Colorless to pale yellow clear liquid | [1][4][10] |
| Odor | Sweet, fruity, slightly musty, characteristic fresh strawberry | [1][6] |
| Boiling Point | 180.4°C at 760 mmHg65-66°C at 10-15 mmHg | [4][11] |
| Density | 0.833 - 0.853 g/cm³ at 20-25°C | [4][10] |
| Refractive Index | 1.440 - 1.446 at 20°C | [2][10] |
| Flash Point | 58 - 67.8°C (142 - 145°F) | [4][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and fats | [2][5][6] |
| Vapor Pressure | 1.48 mmHg at 20°C | [6] |
| LogP (Octanol/Water) | 2.157 - 2.322 | [6][12] |
| Purity | Typically >96.0% (GC) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and identification of this compound.
-
Mass Spectrometry: Electron Ionization (EI) mass spectra are available for this compound, providing information on its fragmentation patterns.
-
Infrared (IR) Spectroscopy: Gas-phase IR spectra are also available, which can be used to identify the characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.[13]
Researchers can access this data through the NIST WebBook for detailed analysis.[13]
Synthesis and Reactivity
This compound is an α,β-unsaturated ketone, a class of compounds known for its reactivity.[1] It can undergo addition reactions typical of alkenes and participate in various chemical transformations, making it a useful intermediate in organic synthesis.[1][8]
Experimental Synthesis Protocol
Several synthetic routes for this compound have been reported in the literature.[5] One documented method involves the reaction of crotonic acid with an organolithium reagent.
Reaction: Reaction of crotonic acid with n-butyllithium.[14]
Methodology:
-
Reactants: Crotonic acid and n-butyllithium.[14]
-
Solvent: Tetrahydrofuran (THF) and hexane.[14]
-
Conditions: The reaction is conducted at a low temperature of -78°C under an inert atmosphere.[14]
-
Duration: The reaction proceeds for approximately 2 hours.[14]
-
Yield: This method has a reported yield of 81%.[14]
Note: This protocol is a summary of a literature report. Researchers should consult the primary source for detailed experimental procedures, including stoichiometry, purification, and safety precautions.[14]
References
- 1. CAS 4643-27-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031301) [hmdb.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 4643-27-0 [chemicalbook.com]
- 6. bedoukian.com [bedoukian.com]
- 7. axxence.de [axxence.de]
- 8. Oct-2-en-4-one | 4643-27-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. scbt.com [scbt.com]
- 10. This compound, 4643-27-0 [thegoodscentscompany.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound (CAS 4643-27-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of (E)-2-Octen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Octen-4-one is an organic compound classified as an enone, a type of unsaturated ketone.[1] It is recognized for its characteristic fruity and yeasty aroma and is utilized as a flavoring and fragrance agent.[2] A comprehensive understanding of its physical properties is essential for its application in research, particularly in the fields of food science, sensory analysis, and the development of new therapeutic agents. This guide provides a detailed overview of the key physical characteristics of (E)-2-Octen-4-one, supported by experimental protocols for their determination.
Data Presentation: Physical Properties of (E)-2-Octen-4-one
The quantitative physical data for (E)-2-Octen-4-one are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 126.199 | g/mol | - | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | - | - | The Good Scents Company[4] |
| Boiling Point | 179.0 - 180.0 | °C | 760.00 mm Hg | The Good Scents Company |
| Melting Point | Not Available | - | - | Human Metabolome Database[1] |
| Density | 0.835 - 0.842 | g/cm³ | 25.00 °C | The Good Scents Company[4] |
| Refractive Index | 1.440 - 1.446 | - | 20.00 °C | The Good Scents Company[4] |
| Solubility in Water | Partially soluble | - | - | Scribd[5] |
| Solubility in Organic Solvents | Soluble in ethanol | - | - | Scribd[5] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of liquid ketones like (E)-2-Octen-4-one.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Small-scale distillation apparatus (including a round-bottom flask, condenser, and collection vessel) or a Thiele tube setup
-
Heating mantle or sand bath
-
Thermometer
-
Boiling chips
Procedure (Distillation Method):
-
Place a small volume of (E)-2-Octen-4-one into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry pycnometer or graduated cylinder.
-
Add a known volume of (E)-2-Octen-4-one to the pycnometer or graduated cylinder.
-
Measure and record the combined mass of the container and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this measurement should be performed at a controlled temperature.
Determination of Solubility
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
Procedure:
-
To a test tube, add a small, measured amount of (E)-2-Octen-4-one (e.g., 1 mL).
-
Add a small, measured amount of the solvent to be tested (e.g., water or ethanol) to the same test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.
-
Observe the mixture to see if a single, clear phase (soluble/miscible) is formed or if two distinct layers remain (insoluble/immiscible). The degree of solubility can be qualitatively described (e.g., slightly soluble, soluble, very soluble).
Mandatory Visualization
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as (E)-2-Octen-4-one.
References
The Dichotomous Reactivity of α,β-Unsaturated Ketones: A Technical Guide for Drug Development Professionals
Abstract
α,β-Unsaturated ketones are a pivotal class of synthons in organic chemistry, particularly within the realm of pharmaceutical development. Their unique electronic structure, characterized by a conjugated system, imparts a dual electrophilicity at the carbonyl carbon and the β-carbon. This duality allows for two primary modes of nucleophilic attack: direct (1,2) addition to the carbonyl group and conjugate (1,4 or Michael) addition to the β-carbon. The regioselectivity of this addition is a critical determinant in the synthesis of complex molecular architectures and is influenced by a delicate interplay of factors including the nature of the nucleophile, the substrate, and the reaction conditions. This technical guide provides an in-depth exploration of the reactivity of α,β-unsaturated ketones, offering a comprehensive resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a thorough understanding and practical application of these versatile chemical entities.
Introduction: The Electronic Landscape of α,β-Unsaturated Ketones
The characteristic reactivity of α,β-unsaturated ketones stems from the conjugation between the carbon-carbon double bond and the carbonyl group. This extended π-system delocalizes the electron density across the O=C-C=C framework. Resonance theory illustrates that this delocalization results in a partial positive charge on both the carbonyl carbon (C2) and the β-carbon (C4), rendering both susceptible to nucleophilic attack.[1][2]
The carbonyl carbon, being directly bonded to the highly electronegative oxygen atom, is considered a "hard" electrophilic center. Conversely, the β-carbon, where the positive charge is induced through resonance, is a "soft" electrophilic center. This distinction, as described by Hard and Soft Acid and Base (HSAB) theory, is fundamental to predicting the outcome of nucleophilic additions.[3]
Modes of Nucleophilic Addition: A Tale of Two Pathways
The dual electrophilicity of α,β-unsaturated ketones leads to a competitive reaction landscape where two principal pathways, 1,2-addition and 1,4-addition, vie for dominance. The prevailing pathway is dictated by the principle of kinetic versus thermodynamic control.[2][4][5]
-
1,2-Addition (Direct Addition): This kinetically favored pathway involves the nucleophilic attack at the hard electrophilic carbonyl carbon. The reaction is typically fast and often irreversible, especially with strong, highly reactive nucleophiles.[2][4]
-
1,4-Addition (Conjugate or Michael Addition): This thermodynamically favored pathway involves the nucleophilic attack at the soft electrophilic β-carbon. While the initial attack may be slower, the resulting enolate intermediate is resonance-stabilized, leading to a more stable final product. This pathway is characteristic of softer, less reactive nucleophiles.[2][4][6]
The interplay between these two pathways is a crucial consideration in synthetic design, and understanding the factors that govern the regioselectivity is paramount for achieving the desired chemical transformation.
Factors Influencing Regioselectivity
The outcome of the nucleophilic addition to an α,β-unsaturated ketone is not arbitrary but is governed by a set of well-defined parameters.
The Nature of the Nucleophile
The "hardness" or "softness" of the nucleophile is the most significant determinant of the reaction pathway.
-
Hard Nucleophiles: These are typically characterized by a high charge density, are highly electronegative, and are not easily polarizable. They react preferentially at the hard electrophilic carbonyl carbon, leading to 1,2-addition products. Examples include:
-
Soft Nucleophiles: These have a lower charge density, are less electronegative, and are more polarizable. They favor attack at the soft electrophilic β-carbon, resulting in 1,4-addition products. Examples include:
The Role of the Substrate
The structure of the α,β-unsaturated ketone itself can influence the regioselectivity. Steric hindrance around the carbonyl group can disfavor 1,2-addition, thereby promoting 1,4-addition, even with harder nucleophiles.[1]
Catalysts and Additives
The addition of certain catalysts can dramatically alter the course of the reaction. A classic example is the use of copper(I) salts (e.g., CuI, CuBr) with Grignard reagents. In the absence of a copper catalyst, Grignard reagents typically yield the 1,2-addition product. However, the in-situ formation of an organocuprate-like species upon the addition of a catalytic amount of a copper salt redirects the reaction towards the 1,4-addition pathway.[1]
Reaction Conditions
Temperature can play a crucial role, particularly when the 1,2-addition is reversible. At lower temperatures, the faster-forming kinetic product (1,2-addition) may be isolated. At higher temperatures, the reaction may reach equilibrium, favoring the formation of the more stable thermodynamic product (1,4-addition).[5]
Quantitative Data on Regioselectivity
The following table summarizes the regioselectivity of various nucleophiles with α,β-unsaturated ketones, providing a quantitative perspective on the principles discussed.
| Enone Substrate | Nucleophile | Catalyst/Additive | Solvent | Temp (°C) | Ratio (1,4:1,2) | Yield (%) | Reference |
| Cyclohexenone | EtMgBr | - | THF | 0 | - | 95 (1,2-product) | [7] |
| Cyclohexenone | EtMgBr | 5 mol% CuCl, 6 mol% Taniaphos | Et₂O | 0 | 95:5 | >98 | [11] |
| Benzylideneacetone | MeMgBr | - | - | - | Predominantly 1,2 | - | [11] |
| Benzylideneacetone | MeMgBr | CuCl (catalytic) | - | - | Predominantly 1,4 | - | [1] |
| Chalcone | Cinnamaldehyde | DBU, Ionic Liquid | CH₂Cl₂ | RT | - | 75 (1,4-product) | [12] |
| α,β-γ,δ-unsaturated ketone | Alkyl Grignard Reagents | - | - | - | Exclusive 1,4 | High | [13] |
| α,β-γ,δ-unsaturated ketone | Aryl Grignard Reagents | - | - | - | Mixture of 1,2 and 1,4 | Mixed | [13] |
| Thiochromones | PhMgBr | CuBr·SMe₂ | THF | -78 to rt | - | 89 (1,4-product) | [1] |
Experimental Protocols
Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation
This protocol describes the synthesis of benzalacetophenone (chalcone) from benzaldehyde (B42025) and acetophenone (B1666503).
Materials:
-
Benzaldehyde (4.3 mol)
-
Acetophenone (4.3 mol)
-
Sodium hydroxide (B78521) (5.5 mol)
-
Water
-
Ice
Equipment:
-
5.5 L bottle with a stirrer
-
Large vessel for an ice bath
-
Büchner funnel
-
Filtration flask
Procedure:
-
Prepare a solution of 218 g (5.5 moles) of sodium hydroxide in 1960 g of water and 1000 g of 95% ethanol in a 5.5 L bottle.
-
Place the bottle in an ice bath and begin stirring.
-
Add 520 g (4.3 moles) of acetophenone to the alkaline solution.
-
Immediately add 460 g (4.3 moles) of benzaldehyde.
-
Maintain the reaction temperature between 15°C and 30°C with vigorous stirring.
-
After approximately 30 minutes, you may inoculate the mixture with a small crystal of benzalacetophenone to induce crystallization.
-
Continue stirring for 2-3 hours until the mixture becomes a thick paste.
-
Remove the stirrer and leave the mixture in an icebox for about 10 hours.
-
Cool the mixture in a freezing bath and collect the solid product by vacuum filtration on a large Büchner funnel.
-
Wash the product with water until the washings are neutral to litmus (B1172312) paper.
-
Finally, wash the product with 200 cc of cold (0°C) 95% ethanol.
-
Air-dry the crude product. The expected yield is approximately 880 g (97%).
-
The crude product can be purified by recrystallization from 95% ethanol.[14]
Protocol for 1,4-Addition of a Gilman Reagent to Cyclohexenone
This protocol provides a general procedure for the copper-catalyzed 1,4-addition of a Grignard reagent, which forms a Gilman-like reagent in situ.
Materials:
-
Copper(I) chloride (CuCl, 0.05 mmol)
-
Chiral ligand (e.g., (R,R)-TaniaPhos, 0.055 mmol)
-
Anhydrous diethyl ether (5 mL)
-
Cyclohexenone (1.0 mmol)
-
Grignard reagent (e.g., 1.2 mL of a 1.0 M solution of EtMgBr in THF, 1.2 mmol)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stir bar
-
Argon atmosphere setup
-
Cryocool bath
-
Syringes
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuCl (0.05 mmol) and the chiral ligand (0.055 mmol).
-
Add 5 mL of anhydrous diethyl ether and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the resulting suspension to -20 °C in a cryocool bath.
-
Add cyclohexenone (1.0 mmol) to the reaction mixture.
-
Slowly add the Grignard reagent (1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C for 1 hour (monitor by TLC).
-
Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15]
Protocol for 1,2-Addition of an Organolithium Reagent to an Enone
This protocol describes a general procedure for the 1,2-addition of an organolithium reagent to an aldehyde or ketone.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Organolithium reagent (e.g., methyllithium (B1224462) in Et₂O, 1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Aqueous acid (e.g., 1 M H₂SO₄ or saturated NH₄Cl)
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stir bar
-
Argon atmosphere setup
-
Dry ice/acetone bath
-
Syringes
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the enone (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., distillation or chromatography).[16]
Visualization of Reaction Pathways and Concepts
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: General pathways for 1,2- and 1,4-addition to α,β-unsaturated ketones.
Caption: Key factors governing the regioselectivity of nucleophilic addition.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 7. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2-Octen-4-one as a Flavor and Fragrance Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octen-4-one (B1580557) is an organic compound classified as an enone, a type of unsaturated ketone. It is a significant contributor to the flavor and aroma profiles of a variety of foods and is also utilized in the fragrance industry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, sensory characteristics, natural occurrence, synthesis, analytical methods, and the biochemical pathways involved in its perception.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct fruity and floral odor.[1] Key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 4643-27-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.835 - 0.842 g/cm³ | [1] |
| Boiling Point | 179.0 - 180.0 °C at 760 mmHg | [3] |
| Refractive Index | 1.440 - 1.446 | [1] |
| Solubility | Insoluble in water; soluble in fats and ethanol. | [1] |
| FEMA Number | 3603 | [1] |
| JECFA Number | 1129 | [4] |
Flavor and Fragrance Profile
This compound possesses a complex and potent aroma and flavor profile, making it a versatile ingredient. Its sensory characteristics are described using a variety of terms, highlighting its multifaceted nature.
Organoleptic Properties
| Attribute | Descriptors | Reference(s) |
| Odor | Fruity, floral, green, mushroom, tropical, yeasty, jam-like, metallic.[3][5] Very powerful green fruity odor reminiscent of mangos. | [5] |
| Taste | Sweet, fruity, pineapple, strawberry with a ripe tropical nuance.[2] Also described as having vegetable, green, earthy, horseradish, fishy, ketonic, onion, musty, yeasty, bready, and fermented notes at 2.00 ppm. | [6] |
Sensory Thresholds
Quantitative data on the precise odor and taste detection thresholds of this compound in water is limited in publicly available literature. However, its taste characteristics are noted at a concentration of 30 ppm, where it is described as sweet, fruity, with pineapple and strawberry notes and a ripe tropical nuance.[2]
Natural Occurrence
This compound is a naturally occurring volatile compound found in a variety of food products. Its presence contributes to the characteristic aroma and flavor of these foods.
| Food Source | Reference(s) |
| Roasted Hazelnuts | [2] |
| Wheaten Bread | [2] |
| White Bread | [2] |
| Breakfast Cereals (detected, not quantified) | [3] |
| Nuts (detected, not quantified) | [3] |
Signaling Pathways of Perception
The perception of this compound as a flavor and fragrance compound involves complex biochemical signaling cascades in the olfactory and gustatory systems.
Olfactory Signaling Pathway
The sense of smell is initiated by the binding of odorant molecules, such as this compound, to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a signal transduction cascade, leading to the perception of smell.
References
- 1. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031301) [hmdb.ca]
- 4. femaflavor.org [femaflavor.org]
- 5. perfumersworld.com [perfumersworld.com]
- 6. This compound, 4643-27-0 [thegoodscentscompany.com]
Unveiling the Aromatic Landscape of Octenone Isomers: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide explores the diverse olfactory properties of various octenone isomers. By delving into their distinct scent characteristics, odor thresholds, and the underlying molecular mechanisms of their perception, this document aims to provide a comprehensive resource for the scientific community.
The intricate world of olfaction is profoundly influenced by the subtle structural variations of odorant molecules. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit remarkably different scent profiles, ranging from pleasant to pungent. Octenones, a class of unsaturated ketones, serve as a compelling case study in this regard. Found in a variety of natural sources, from mushrooms to fruits, their diverse aromas play a significant role in the flavor and fragrance industry and offer valuable insights into the structure-activity relationships that govern our sense of smell. This guide synthesizes key data on the olfactory properties of different octenone isomers, details the experimental protocols for their characterization, and visualizes the fundamental signaling pathways involved in their perception.
Quantitative Olfactory Data of Octenone Isomers
The olfactory characteristics of octenone isomers are diverse, with small changes in the position of the double bond or carbonyl group leading to significant shifts in perceived aroma and potency. The following table summarizes the available quantitative and descriptive data for several octenone isomers.
| Isomer | Structure | Odor Description | Odor Threshold | References |
| 1-Octen-3-one (B146737) | CH₂(CH₂)₄C(O)CH=CH₂ | Strong metallic, mushroom-like | 0.03 - 1.12 µg/m³ | [1][2] |
| 2-Octanone (B155638) | CH₃(CH₂)₅C(O)CH₃ | Musty, ketonic, blue and parmesan cheese-like, earthy, dairy nuances. Floral, green, fruity (unripe apple). | ~3 ppt (B1677978) (in mice) | [3][4] |
| 3-Octanone | CH₃(CH₂)₄C(O)CH₂CH₃ | Pungent | 6.0 ppm | [5] |
| (E)-3-Octen-2-one | CH₃(CH₂)₃CH=CHC(O)CH₃ | Sweet, berry, butter, lemon, spicy, earthy, herbal, blueberry note. | Not available | [6][] |
| 2-Octen-4-one | CH₃(CH₂)₃C(O)CH=CHCH₃ | Sweet, fruity, slightly musty, fresh strawberry, yeasty, jammy, tropical fruity, mushroom, metallic. | Not available | |
| 5-Octen-2-one | CH₃CH₂CH=CHCH₂CH₂C(O)CH₃ | Not specified for fragrance or flavor use. | Not available | [8] |
| (Z)-5-Octen-2-one | cis-CH₃CH₂CH=CHCH₂CH₂C(O)CH₃ | Not specified. | Not available | [9] |
The Molecular Basis of Olfactory Perception: A Signaling Cascade
The detection of odorants like octenone isomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a sophisticated intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.
Experimental Protocols for Olfactory Characterization
A multi-faceted approach is required to thoroughly characterize the olfactory properties of octenone isomers. This typically involves a combination of analytical chemistry techniques and physiological assays.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: Pure octenone isomers are diluted in an appropriate solvent (e.g., diethyl ether or pentane) to a series of concentrations. For complex mixtures containing octenones, such as mushroom volatiles, headspace solid-phase microextraction (SPME) or steam distillation can be used for extraction.[10][11][12]
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.[10]
-
Olfactometry: The column effluent is split between a conventional detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained panelist sniffs the effluent and records the retention time and a description of any perceived odors.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the compounds responsible for the specific odors.
Human Sensory Panel Evaluation
To determine the odor detection threshold and obtain detailed descriptive profiles, a trained human sensory panel is employed.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and scale the intensity of various standard odorants.
-
Sample Presentation: Octenone isomers are presented to the panelists in a controlled environment using an olfactometer, which delivers a precise concentration of the odorant in a stream of purified air. A forced-choice method, such as a three-alternative forced-choice (3-AFC) test, is commonly used to determine the detection threshold.[4]
-
Descriptive Analysis: For supra-threshold concentrations, panelists provide detailed descriptions of the odor quality using a standardized lexicon of terms.
-
Data Analysis: The detection threshold is typically calculated as the concentration at which 50% of the panelists can correctly identify the odorant. Descriptive data is compiled to create a sensory profile for each isomer.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in olfactory sensory neurons in response to odorant stimulation. This technique can be used to investigate the activation of specific olfactory receptors by octenone isomers.
Methodology:
-
Cell Preparation: Olfactory sensory neurons are acutely dissociated from the olfactory epithelium of a model organism (e.g., mouse) or olfactory receptors are heterologously expressed in cell lines (e.g., HEK293 cells or Xenopus oocytes).
-
Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. In the whole-cell configuration, the membrane patch is ruptured to allow electrical access to the cell's interior.
-
Odorant Application: A solution containing a specific octenone isomer is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting changes in membrane current or voltage are recorded and analyzed to determine the dose-response relationship and the efficacy and potency of the isomer in activating the olfactory receptor.[6][13]
Calcium Imaging
Calcium imaging is a fluorescence microscopy technique used to monitor the intracellular calcium concentration in olfactory sensory neurons as an indicator of neuronal activity.
Methodology:
-
Cell Preparation and Loading: Dissociated olfactory sensory neurons or intact olfactory epithelium preparations are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[14]
-
Microscopy: The prepared cells are placed on a microscope stage equipped with a fluorescence imaging system.
-
Odorant Stimulation: A solution of an octenone isomer is perfused over the cells.
-
Image Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels upon odorant stimulation, are recorded over time. The magnitude and kinetics of the calcium response provide a measure of the neuronal activation by the specific isomer.[][14]
Structure-Odor Relationships of Octenone Isomers
The olfactory perception of an octenone isomer is intrinsically linked to its molecular structure. Key structural features that influence odor include the position of the carbonyl group, the location and geometry of the carbon-carbon double bond, and the presence of any chiral centers.
For instance, the distinct "mushroom" aroma of 1-octen-3-one is highly specific to its structure. Moving the carbonyl group or the double bond to other positions in the carbon chain, as seen in other octenone isomers, results in drastically different scent profiles, such as the "cheesy" and "fruity" notes of 2-octanone or the "sweet" and "spicy" character of (E)-3-octen-2-one.[2][3][6] Furthermore, the geometry of the double bond (E/Z isomerism) can also lead to different odor perceptions, as is commonly observed with other unsaturated odorants.[15]
The activation of specific olfactory receptors is also highly dependent on the isomer's structure. For example, studies on the mosquito olfactory receptor AaOR8 have shown that it is highly sensitive to 1-octen-3-ol, a related compound, and that shifting the position of the hydroxyl group (analogous to the carbonyl group in octenones) or altering the carbon chain length significantly reduces the receptor's response.[16] This highlights the precise molecular recognition that occurs at the receptor level, which ultimately underlies our ability to discriminate between different isomers.
Conclusion
The study of octenone isomers provides a fascinating window into the chemical ecology of olfaction and the principles of structure-activity relationships. The significant variations in their olfactory properties underscore the remarkable specificity of the olfactory system. For researchers in flavor and fragrance chemistry, a detailed understanding of these nuances is crucial for the development of novel and targeted aroma profiles. For scientists in drug development, the olfactory system serves as a valuable model for understanding ligand-receptor interactions, and the methodologies outlined in this guide are broadly applicable to the characterization of other bioactive small molecules. Further research, particularly in elucidating the specific olfactory receptors for each octenone isomer and obtaining a more complete quantitative dataset of their odor thresholds, will undoubtedly continue to advance our understanding of the chemical senses.
References
- 1. Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Showing Compound 3-Octen-2-one (FDB011611) - FooDB [foodb.ca]
- 8. 5-octen-2-one, 36359-70-3 [thegoodscentscompany.com]
- 9. (Z)-5-octen-2-one, 22610-86-2 [thegoodscentscompany.com]
- 10. Note 18: Determination of Volatile Organic Compounds In Mushrooms [sisweb.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. researchgate.net [researchgate.net]
- 14. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. smell [chm.bris.ac.uk]
- 16. researchgate.net [researchgate.net]
The Natural Occurrence, Isolation, and Biological Significance of 2-Octen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octen-4-one is a naturally occurring unsaturated ketone that contributes to the characteristic aroma and flavor profiles of various food products. Notably present in roasted hazelnuts and bread, this volatile compound is recognized for its fruity, peach-like, and sometimes yeasty, mushroom-like scent.[1] Its organoleptic properties have led to its use as a flavoring agent in the food industry. This technical guide provides an in-depth overview of the discovery, isolation, and potential biological relevance of this compound, with a focus on experimental methodologies and quantitative data for researchers and professionals in drug development and related scientific fields.
Natural Sources and Quantitative Analysis
This compound has been identified as a volatile component in a limited number of natural sources, primarily as a product of thermal degradation of lipids during cooking processes such as roasting and baking.
While specific quantitative data for this compound is scarce in publicly available literature, data for structurally similar volatile ketones, such as 5-methyl-(E)-2-hepten-4-one in hazelnuts, provides an indication of the concentration ranges that can be expected. The formation of these ketones is significantly influenced by processing conditions.
Table 1: Quantitative Data for a Structurally Related Ketone in Hazelnuts
| Compound | Matrix | Processing | Concentration (µg/kg) | Reference |
| 5-methyl-(E)-2-hepten-4-one | Hazelnut Oil | Unroasted | 6.4 | [2] |
| 5-methyl-(E)-2-hepten-4-one | Hazelnut Oil | Roasted | 315.8 | [2] |
Note: This data is for a related compound and serves as an estimate for the potential concentration of similar ketones in this matrix.
Experimental Protocols: Isolation and Characterization
The isolation and characterization of this compound from natural sources typically involve the extraction of volatile organic compounds (VOCs) followed by chromatographic and spectrometric analysis. The following is a generalized protocol based on methods used for volatile analysis in hazelnuts and bread.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds in food matrices.
1. Sample Preparation:
-
For solid samples (e.g., roasted hazelnuts, bread crust), cryogenically grind the material to a fine powder to increase the surface area.
-
Weigh a precise amount of the powdered sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
(Optional) Add a known amount of an appropriate internal standard for quantitative analysis.
-
Seal the vial tightly with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under constant agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a specific desorption time (e.g., 5 minutes) to transfer the analytes to the GC column.
-
Gas Chromatography:
- Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
- Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometry:
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a mass range of m/z 35-350.
- Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
Biosynthesis and Formation Pathway
The formation of this compound in nature, particularly during the roasting of nuts and baking of bread, is primarily attributed to the thermal degradation of polyunsaturated fatty acids, such as linoleic acid and oleic acid.[3] While a complete, specific enzymatic pathway for its de novo biosynthesis in plants or microorganisms is not well-documented, a plausible formation pathway can be proposed based on lipid metabolism.
The following diagram illustrates a hypothetical pathway for the formation of this compound from the oxidation of linoleic acid.
Caption: Hypothetical pathway of this compound formation from linoleic acid.
Biological Activity and Signaling Pathways
The primary known biological activity of this compound is its role as an odorant, contributing to the flavor perception of foods. Its interaction with human olfactory receptors initiates a signaling cascade that results in the perception of its characteristic aroma. While specific receptors for this compound have not been definitively identified, a related compound, 3-octen-2-one (B105304), has been shown to modulate the response of other olfactory receptors, suggesting a potential mechanism for its contribution to complex aromas.[4][5]
The following diagram illustrates the general signal transduction pathway for olfaction, which is the likely mechanism through which this compound exerts its sensory effects.
Caption: General mechanism of olfactory signal transduction.
Beyond its sensory role, toxicological studies have been conducted to ensure its safety as a food additive and fragrance ingredient.[6] Further research is warranted to explore other potential physiological effects and signaling pathways that may be modulated by this compound, which could be of interest to drug development professionals.
Conclusion
This compound is a naturally derived volatile ketone that plays a significant role in the desirable sensory attributes of roasted and baked goods. Its isolation and characterization are achievable through established analytical techniques such as HS-SPME-GC-MS. While its formation is linked to the thermal degradation of fatty acids, further investigation is needed to elucidate specific biosynthetic pathways. The primary biological activity of this compound is its interaction with olfactory receptors, initiating the perception of aroma. This technical guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge and indicating areas for future exploration into the broader biological significance of this compound.
References
- 1. Volatile profiling of high quality hazelnuts (Corylus avellana L.): chemical indices of roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a stable isotope dilution assay for the quantification of 5-methyl-(E)-2-hepten-4-one: application to hazelnut oils and hazelnuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Theoretical Studies on the Electronic Structure of Enones: A Technical Guide
Introduction
Enones, or α,β-unsaturated ketones, are a pivotal class of organic compounds, forming the structural core of numerous natural products and pharmaceuticals. Their chemical reactivity and photochemistry are dictated by a conjugated electronic system comprising a carbon-carbon double bond and a carbonyl group. Understanding the intricate details of their electronic structure is paramount for predicting their behavior and designing novel molecules with desired properties. Theoretical and computational chemistry provide powerful tools to elucidate these electronic features, offering insights that complement experimental investigations. This guide provides an in-depth overview of the theoretical methods employed to study the electronic structure of enones, detailed computational protocols, and a summary of key quantitative data for researchers, scientists, and drug development professionals.
Theoretical Methods for Studying Enone Electronic Structure
The electronic structure of enones is primarily investigated using quantum mechanical methods. These methods can be broadly categorized based on their accuracy and computational cost.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of the molecular orbital (MO) framework but neglects electron correlation, which can be significant.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[1] It calculates the electron density of a system to determine its energy and other properties. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For enone systems, hybrid functionals like B3LYP and range-separated functionals such as ωB97X-D3 and M06-2X are commonly used.[2][3]
-
Time-Dependent Density Functional Theory (TD-DFT): To study the excited states and electronic transitions of enones, TD-DFT is the most popular method.[4][5][6] It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption.[4]
-
Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock method by including electron correlation. They offer higher accuracy but are computationally more demanding, making them more suitable for smaller systems or for benchmarking DFT results.
The choice of the basis set, a set of mathematical functions used to build the molecular orbitals, is also critical. For conjugated systems like enones, split-valence basis sets (e.g., 6-31G(d)) are a common starting point, while larger, more flexible basis sets like the correlation-consistent family (e.g., cc-pVTZ) or Pople-style basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) are often required for higher accuracy.[1]
Quantitative Data on Enone Electronic Structure
Computational studies provide a wealth of quantitative data that characterize the electronic structure of enones. The following tables summarize key calculated properties for representative enones using various theoretical methods.
Table 1: Calculated Molecular Orbital Energies for Acrolein (CH₂=CH-CHO)
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Hückel Method[4] | α + 1.0207β | α - 0.6880β | -1.7087β |
| DFT (Functional/Basis Not Spec.)[2] | -9.0 | +0.4 | 9.4 |
Note: For the Hückel method, α and β are the Coulomb and resonance integrals, respectively. A typical value for β is around -2.5 eV.[4]
Table 2: Calculated Vertical Excitation Energies (E) and Wavelengths (λ) for Enones
| Molecule | Transition | Method/Basis Set | E (eV) | λ (nm) | Oscillator Strength (f) |
| Acrolein | n → π* (S₀ → S₁) | TD-DFT (Functional Not Spec.) | ~3.4 | ~365 | Weak |
| Acrolein | π → π* (S₀ → S₂) | TD-DFT (Functional Not Spec.) | ~6.4 | ~194 | Strong |
| 2-Cyclohexen-1-one | n → π | TD-DFT/B3LYP/6-31G | 3.82 | 324 | 0.001 |
| 2-Cyclohexen-1-one | π → π | TD-DFT/B3LYP/6-31G | 6.22 | 199 | 0.231 |
Table 3: Calculated Mulliken Atomic Charges for Acrolein
| Atom | Method/Basis Set | Mulliken Charge (a.u.) |
| O | DFT (Functional/Basis Not Spec.) | -0.45 to -0.60 |
| C (carbonyl) | DFT (Functional/Basis Not Spec.) | +0.25 to +0.40 |
| C (alpha) | DFT (Functional/Basis Not Spec.) | -0.10 to -0.25 |
| C (beta) | DFT (Functional/Basis Not Spec.) | -0.15 to -0.30 |
Note: The specific values can vary depending on the population analysis scheme and the computational level of theory.[7][8]
Detailed Computational Protocols
This section provides generalized protocols for performing theoretical calculations on the electronic structure of enones. These protocols are applicable to most modern quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.
Protocol for Ground-State Geometry Optimization and Frequency Analysis
This protocol is essential for finding the stable conformation of an enone and verifying that it is a true energy minimum.
-
Molecule Building: Construct the 3D structure of the enone molecule using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a fast, low-level method like molecular mechanics if necessary.
-
Input File Preparation: Create an input file for the quantum chemistry software. This file should specify:
-
Route Section: Define the job type, level of theory, and basis set. For a geometry optimization and frequency calculation, keywords like Opt Freq are used. Specify the DFT functional and basis set, for example: B3LYP/6-311+G(d,p).
-
Solvent Effects: If calculations in solution are desired, include a solvent model like the Polarizable Continuum Model (PCM).[3]
-
Charge and Multiplicity: Specify the total charge (usually 0 for neutral enones) and the spin multiplicity (1 for a singlet ground state).
-
Molecular Geometry: Provide the initial atomic coordinates in a Z-matrix or Cartesian format.
-
-
Job Submission and Execution: Submit the input file to the quantum chemistry program for calculation.
-
Analysis of Results:
-
Convergence: Check the output file to ensure that the geometry optimization has converged successfully.
-
Vibrational Frequencies: Analyze the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamic Properties: The output will also contain zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction energetics.[9]
-
Protocol for Molecular Orbital and Charge Distribution Analysis
This protocol outlines the steps to analyze the frontier molecular orbitals and the distribution of electronic charge.
-
Prerequisite: A converged ground-state geometry from the protocol in section 3.1 is required.
-
Input File Modification: Modify the input file from the geometry optimization.
-
Remove the Opt and Freq keywords.
-
Add keywords to request population analysis (e.g., Pop=NPA for Natural Population Analysis or Pop=Mulliken for Mulliken population analysis) and to save the molecular orbitals (often done by default in a checkpoint file).
-
-
Job Execution: Run the calculation. This will be a single-point energy calculation, which is much faster than a geometry optimization.
-
Data Extraction and Visualization:
-
Orbital Energies: Extract the energies of the HOMO, LUMO, and other relevant orbitals from the output file.
-
Atomic Charges: Extract the calculated atomic charges for each atom in the molecule.
-
Orbital Visualization: Use visualization software to plot the isosurfaces of the HOMO and LUMO. This provides a visual representation of where these orbitals are localized, which is key to understanding reactivity.
-
Protocol for TD-DFT Calculation of Electronic Excitations (UV-Vis Spectrum)
This protocol describes how to simulate the UV-Vis absorption spectrum of an enone.
-
Prerequisite: A converged ground-state geometry from the protocol in section 3.1 is required.
-
Input File Preparation:
-
Use the optimized ground-state coordinates.
-
In the route section, specify the TD-DFT calculation. For example: TD(NStates=10) to calculate the first 10 excited states.
-
The choice of functional is critical for TD-DFT. Functionals like M06-2X or ωB97XD are often recommended for better accuracy with charge-transfer excitations.[3]
-
Include a solvent model (e.g., PCM) to simulate the spectrum in a specific solvent, as solvatochromic shifts can be significant.[3]
-
-
Job Execution: Run the TD-DFT calculation.
-
Analysis of the Spectrum:
-
Excitation Energies and Oscillator Strengths: The output file will list the calculated vertical excitation energies (in eV), the corresponding wavelengths (in nm), and the oscillator strengths for each electronic transition.
-
Transition Character: The output will also provide the major orbital contributions to each transition (e.g., HOMO → LUMO). This allows for the assignment of transitions as n → π* or π → π*.
-
Spectrum Plotting: Use the calculated wavelengths and oscillator strengths to plot a simulated UV-Vis spectrum, often by broadening each transition with a Gaussian function.
-
Visualizing Electronic Structure and Processes
Diagrams are essential for conceptualizing the complex information derived from theoretical calculations. The following sections provide Graphviz (DOT language) scripts to generate key diagrams for understanding the electronic structure of enones.
General Workflow for Theoretical Studies
This flowchart illustrates the typical steps involved in a computational investigation of an enone's electronic properties.
Caption: Workflow for a computational study of an enone.
Hierarchy of Computational Methods
This diagram shows the relationship between different quantum chemistry methods in terms of accuracy and computational cost.
Caption: Hierarchy of theoretical methods.
Molecular Orbital Diagram of Acrolein
This diagram illustrates the key frontier molecular orbitals of acrolein, the simplest enone.
Caption: Frontier molecular orbitals of acrolein.
Jablonski Diagram for Enone Photochemistry
This diagram illustrates the principal photophysical processes that an enone molecule can undergo upon absorption of light.
Caption: Jablonski diagram for a typical enone.
Conclusion
Theoretical studies provide indispensable insights into the electronic structure of enones, guiding the rational design of new molecules in fields ranging from medicinal chemistry to materials science. By leveraging a hierarchy of computational methods, from the workhorse DFT and TD-DFT to high-accuracy post-Hartree-Fock techniques, researchers can obtain detailed, quantitative information about molecular orbitals, charge distributions, and electronic transitions. The protocols and data presented in this guide offer a robust framework for scientists to initiate and interpret theoretical investigations on enone systems, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. DFT studies on the structural and vibrational properties of polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. benasque.org [benasque.org]
- 6. members.cecam.org [members.cecam.org]
- 7. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Octen-4-one from Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-octen-4-one (B1580557) from crotonic acid. Three primary synthetic strategies are presented: direct conversion using an organolithium reagent, a two-step process via an acyl chloride intermediate utilizing a Gilman reagent, and a two-step approach through a Weinreb amide intermediate. These methods offer versatile options for researchers in organic synthesis and drug development, catering to different requirements for reaction conditions, reagent availability, and substrate scope. Each protocol is accompanied by quantitative data, safety precautions, and characterization details to ensure reproducible and efficient synthesis.
Introduction
This compound is a valuable unsaturated ketone motif found in various natural products and serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. The efficient synthesis of this compound from readily available starting materials is of significant interest. Crotonic acid, a simple and inexpensive unsaturated carboxylic acid, provides an ideal starting point for the synthesis of this compound. This document outlines three robust methods for this transformation, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies
Three primary methods for the synthesis of this compound from crotonic acid are detailed below. Each method offers distinct advantages and is suited for different laboratory settings and research objectives.
Method 1: Direct Synthesis with n-Butyllithium
This method involves the direct reaction of crotonic acid with two equivalents of n-butyllithium. The first equivalent acts as a base to deprotonate the carboxylic acid, while the second equivalent adds to the carbonyl group to form a stable dianionic intermediate. Subsequent acidic workup yields the desired ketone, this compound. This one-pot procedure is efficient and avoids the need for intermediate isolation.
Method 2: Acyl Chloride Formation Followed by Reaction with a Gilman Reagent
This two-step approach begins with the conversion of crotonic acid to its more reactive acyl chloride derivative, crotonyl chloride, typically using thionyl chloride. The crude acyl chloride is then reacted with a Gilman reagent (lithium dibutylcuprate), which is a milder nucleophile than Grignard or organolithium reagents and selectively adds to the acyl chloride to form the ketone without significant over-addition to produce a tertiary alcohol.[1][2][3]
Method 3: Weinreb Amide Synthesis and Subsequent Alkylation
This strategy also involves a two-step process. First, crotonic acid is converted to crotonyl chloride, which is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the N-methoxy-N-methylamide, also known as a Weinreb amide.[4][5] This intermediate is particularly useful as it reacts cleanly with organometallic reagents, such as n-butyllithium, to form a stable chelated intermediate that, upon workup, affords the ketone in high yield with minimal side products.[6]
Comparative Data of Synthetic Methods
| Parameter | Method 1: Direct n-BuLi Addition | Method 2: Gilman Reagent | Method 3: Weinreb Amide |
| Starting Material | Crotonic Acid | Crotonic Acid | Crotonic Acid |
| Key Reagents | n-Butyllithium | Thionyl Chloride, n-Butyllithium, Copper(I) Iodide | Thionyl Chloride, N,O-Dimethylhydroxylamine HCl, n-Butyllithium |
| Number of Steps | 1 | 2 | 2 |
| Typical Yield | 81%[7] | Good to High | High |
| Reaction Temperature | -78 °C to room temperature | 0 °C to room temperature (step 1); -78 °C (step 2) | 0 °C to room temperature (step 1 & 2) |
| Key Advantages | One-pot procedure, high yield. | High selectivity for ketone formation, mild final step. | High yields, minimal over-addition, stable intermediate. |
| Key Disadvantages | Requires careful control of stoichiometry and temperature. | Two-step process, preparation of Gilman reagent required. | Two-step process, requires preparation of Weinreb amide. |
Experimental Protocols
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Thionyl chloride is corrosive and lachrymatory; handle with caution.
-
All glassware should be thoroughly dried before use, as the organometallic reagents are highly sensitive to moisture.
Method 1: Direct Synthesis of this compound with n-Butyllithium
Materials:
-
Crotonic acid
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure: [7]
-
Under an inert atmosphere, dissolve crotonic acid (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Characterization Data for (E)-2-Octen-4-one:
-
Appearance: Colorless liquid with a fruity, floral odor.[8]
-
¹H NMR (CDCl₃): Chemical shifts (δ) in ppm.
-
¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm.
-
GC-MS: Molecular ion (M⁺) at m/z 126.[8]
Method 2: Synthesis via Acyl Chloride and Gilman Reagent
Part A: Preparation of Crotonyl Chloride
Materials:
-
Crotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a fume hood, add crotonic acid (1.0 eq) to a round-bottom flask containing anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude crotonyl chloride, which can be used in the next step without further purification.
Part B: Reaction of Crotonyl Chloride with Lithium Dibutylcuprate (Gilman Reagent)
Materials:
-
Crude crotonyl chloride
-
n-Butyllithium (solution in hexanes)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, suspend CuI (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask and cool to -78 °C.
-
Slowly add n-butyllithium (2.0 eq) to the suspension to form the lithium dibutylcuprate solution.
-
In a separate flask, dissolve the crude crotonyl chloride from Part A in anhydrous diethyl ether or THF.
-
Slowly add the solution of crotonyl chloride to the Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Follow steps 6-10 from Method 1 for workup and purification.
Method 3: Synthesis via Weinreb Amide
Part A: Preparation of N-methoxy-N-methylcrotonamide
Materials:
-
Crude crotonyl chloride (from Method 2, Part A)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (2.2 eq) and stir for 15 minutes.
-
Slowly add a solution of crude crotonyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.
Part B: Reaction of Weinreb Amide with n-Butyllithium
Materials:
-
N-methoxy-N-methylcrotonamide
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Follow steps 6-10 from Method 1 for workup and purification.
Visualizations
Reaction Pathways
Caption: Synthetic pathways for this compound from crotonic acid.
Experimental Workflow for Method 1
Caption: Experimental workflow for the direct synthesis of this compound.
Conclusion
The synthesis of this compound from crotonic acid can be successfully achieved through several reliable methods. The direct addition of n-butyllithium offers a rapid and high-yielding one-pot synthesis. For reactions requiring milder conditions or for substrates with functional groups sensitive to strong organolithium reagents, the two-step methods involving either a Gilman reagent or a Weinreb amide provide excellent alternatives with high selectivity and yields. The choice of synthetic route will depend on the specific requirements of the research, including scale, available reagents, and desired purity of the final product. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and characterization of this compound in a research and development setting.
References
- 1. jove.com [jove.com]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol (B89426) Condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds and providing a powerful route to α,β-unsaturated ketones, also known as enones. This class of compounds, which includes chalcones, serves as a vital structural motif in numerous biologically active molecules and are key intermediates in the synthesis of flavonoids, pharmaceuticals, and other complex organic molecules.[1] The reaction proceeds via the condensation of two carbonyl compounds, typically an aldehyde and a ketone, and can be catalyzed by either acid or base.[2] The choice of catalyst dictates the reaction mechanism and can influence reaction rates and yields.[3] This document provides detailed application notes, experimental protocols, and comparative data for both base- and acid-catalyzed aldol condensations for the synthesis of α,β-unsaturated ketones.
Mechanistic Overview
The aldol condensation fundamentally involves two key steps: an initial aldol addition to form a β-hydroxy carbonyl compound, followed by a dehydration step to yield the α,β-unsaturated product. The catalytic conditions determine the nature of the nucleophilic species.
Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), an enolate is formed by the deprotonation of the α-carbon of one of the carbonyl reactants (typically the ketone).[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second reactant (the aldehyde). The resulting alkoxide is protonated to give the β-hydroxy carbonyl intermediate, which then undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone.[3]
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen of the ketone, facilitating its tautomerization to the enol form. The enol then acts as the nucleophile, attacking the protonated (and thus more electrophilic) carbonyl carbon of the aldehyde. The subsequent dehydration of the β-hydroxy carbonyl intermediate is also acid-catalyzed and typically occurs readily to furnish the final enone product.[3][4]
Data Presentation
The following tables summarize quantitative data for the synthesis of various α,β-unsaturated ketones (chalcones) under different catalytic conditions. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Base-Catalyzed Aldol Condensation of Substituted Benzaldehydes and Acetophenones [5]
| Aldehyde (Ar-CHO) | Ketone (Ar'-COCH3) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Acetophenone (B1666503) | NaOH | Ethanol (B145695)/Water | Room Temp | 2 | 85 |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 0.5 | 92 |
| 4-Chlorobenzaldehyde | Acetophenone | KOH | Ethanol | 40 | 1 | 74 |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 3 | 68 |
| Benzaldehyde | 4-Methoxyacetophenone | KOH | Ethanol | 40 | 2 | 78 |
| 3-Nitrobenzaldehyde (B41214) | Acetophenone | NaOH | 95% Ethanol | Room Temp | 0.5 | ~80-90 (crude) |
| Benzaldehyde | Acetone (B3395972) | Ca(OH)₂ | Ethanol | Reflux | 4 | 88[6] |
Table 2: Acid-Catalyzed Aldol Condensation of Benzaldehydes and Ketones
| Aldehyde (Ar-CHO) | Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | Acetophenone | BF₃·Et₂O | Dioxane | Room Temp | 0.25 | 92[7] |
| Benzaldehyde | Acetophenone | BF₃·Et₂O | None | 80 | 6 | 85[7] |
| 4-Chlorobenzaldehyde | Acetophenone | BF₃·Et₂O | None | 80 | 6 | 90[7] |
| 4-Nitrobenzaldehyde | Cyclohexanone | (CH₃)₂NH₂⁺CF₃SO₃⁻ | Water | Room Temp | 24 | 95[4] |
| Benzaldehyde | 1,3-Diacetylbenzene | c-HCl | Methanol | Room Temp | 148 | 90 (dimer)[8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of (E)-4-(3-nitrophenyl)but-3-en-2-one (Claisen-Schmidt Condensation)[9]
Materials and Reagents:
-
3-Nitrobenzaldehyde (1.51 g, 0.01 mol)
-
Acetone (2.9 mL, ~0.04 mol)
-
95% Ethanol (20 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice-cold water
-
Standard laboratory glassware (100 mL flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: a. In a 100 mL flask, dissolve 1.51 g of 3-nitrobenzaldehyde in 20 mL of 95% ethanol with stirring. Gentle warming may be required for complete dissolution.[9] b. Add 2.9 mL of acetone to the solution.[9] c. Cool the aldehyde-ketone solution in an ice-water bath.[9]
-
Aldol Condensation: a. While stirring the cooled solution, slowly add 2.5 mL of 10% aqueous NaOH solution dropwise, ensuring the temperature does not rise significantly.[9] b. A yellow precipitate should form. Continue stirring the mixture at room temperature for approximately 30 minutes.[9]
-
Isolation of Crude Product: a. After the reaction is complete, add about 20 mL of ice-cold water to the reaction mixture to ensure complete precipitation of the product.[9] b. Collect the crude solid product by vacuum filtration using a Büchner funnel.[9] c. Wash the precipitate with two portions of cold water to remove residual NaOH and other water-soluble impurities.[9] d. Allow the crude product to air-dry on the filter paper.
-
Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Recrystallize the product from a minimal amount of hot 95% ethanol. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9] c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
-
Product Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR and/or ¹³C NMR spectra to confirm the structure.
Protocol 2: Acid-Catalyzed Synthesis of Chalcone using Boron Trifluoride Etherate[7]
Materials and Reagents:
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone) (10 mmol)
-
Substituted Benzaldehyde (e.g., benzaldehyde) (10 mmol)
-
Boron Trifluoride Etherate (BF₃·Et₂O)
-
Dioxane (optional, for solution-phase)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure (Solvent-Free):
-
Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer, add the acetophenone (1.0 eq) and the benzaldehyde (1.0 eq).
-
Aldol Condensation: a. To this mixture, add 2 drops of boron trifluoride etherate (BF₃·Et₂O).[7] b. Stir the reaction mixture at 80°C for 6 hours.[7] c. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (4.5:0.5) solvent system.[7]
-
Work-up and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with diethyl ether (250 mL). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanisms
Caption: Base-catalyzed aldol condensation mechanism via an enolate intermediate.
Caption: Acid-catalyzed aldol condensation mechanism via an enol intermediate.
Experimental Workflow
Caption: General experimental workflow for α,β-unsaturated ketone synthesis.
Conclusion
The aldol condensation is a versatile and powerful tool for the synthesis of α,β-unsaturated ketones. The choice between base- and acid-catalysis depends on the specific substrates, desired reaction conditions, and potential side reactions. Base-catalyzed methods, particularly the Claisen-Schmidt condensation, are widely used for their efficiency and high yields with a broad range of aromatic aldehydes and ketones.[3] Acid-catalyzed conditions provide a valuable alternative, especially for substrates that may be sensitive to strong bases. The protocols and data presented herein offer a comprehensive guide for researchers to select and optimize conditions for the synthesis of α,β-unsaturated ketones for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of 2-Octen-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and effective methods for the asymmetric synthesis of the chiral α,β-unsaturated ketone, 2-octen-4-one (B1580557). This compound is a valuable building block in organic synthesis and a known flavor and fragrance component. The protocols and data presented herein are based on established methodologies for the stereoselective synthesis of structurally related ketones and the corresponding chiral alcohol precursor, (R)-oct-1-en-4-ol, providing a robust foundation for the targeted synthesis of enantiomerically enriched this compound.
Introduction
Chiral α,β-unsaturated ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereochemistry at the β-position can significantly influence the biological activity and pharmacological properties of the final product. This compound possesses a stereogenic center at the C4 position, making its enantioselective synthesis a topic of considerable interest. The ability to selectively produce either the (R) or (S) enantiomer is crucial for stereochemical-activity relationship studies and the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines key asymmetric synthetic strategies, including chemoenzymatic methods and chiral auxiliary-based approaches, to guide the synthesis of chiral this compound.
Synthetic Strategies
The primary strategies for the stereoselective synthesis of this compound revolve around two main approaches:
-
Chemoenzymatic Synthesis via Asymmetric Reduction: This highly effective method involves the enzymatic reduction of a suitable prochiral diketone or the kinetic resolution of a racemic alcohol, followed by oxidation to the desired chiral ketone. Biocatalysis offers high enantioselectivity under mild reaction conditions.
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a stereoselective bond-forming reaction, followed by the removal of the auxiliary to yield the chiral product.
This document will focus on providing a detailed protocol for a chemoenzymatic approach, which represents a modern and efficient strategy for accessing chiral ketones.
Chemoenzymatic Synthesis of (R)-2-Octen-4-one
This strategy employs a two-step sequence involving the highly enantioselective enzymatic reduction of a diketone precursor to the corresponding chiral alcohol, followed by a selective oxidation to furnish the target chiral α,β-unsaturated ketone.
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of (R)-2-Octen-4-one.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Oct-2-ene-4,6-dione
This protocol describes the enantioselective reduction of a prochiral diketone to the corresponding chiral hydroxyketone using a ketoreductase enzyme or whole-cell biocatalyst such as Baker's yeast (Saccharomyces cerevisiae).
Materials:
-
Oct-2-ene-4,6-dione
-
Ketoreductase (e.g., from Lactobacillus brevis or a commercially available screening kit) or active dry Baker's yeast
-
NAD(P)H cofactor (if using an isolated enzyme)
-
Glucose (for whole-cell systems)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup (Whole-Cell Biocatalysis):
-
In a flask, suspend active dry Baker's yeast (e.g., 10 g) in a solution of glucose (e.g., 20 g) in warm water (e.g., 100 mL, approximately 35-40 °C).
-
Stir the mixture for 30 minutes to activate the yeast.
-
Add a solution of oct-2-ene-4,6-dione (e.g., 1 mmol) in a minimal amount of a water-miscible co-solvent (e.g., ethanol, DMSO) to the yeast suspension.
-
Seal the flask and stir the reaction mixture at room temperature (or a temperature optimized for the specific yeast strain, typically 25-30 °C).
-
Monitor the reaction progress by TLC or GC analysis. The reaction may take 24-72 hours for completion.
-
-
Reaction Setup (Isolated Enzyme):
-
In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the ketoreductase enzyme to the buffer solution.
-
Add the NAD(P)H cofactor. For large-scale reactions, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is recommended.
-
Add the substrate, oct-2-ene-4,6-dione, dissolved in a minimal amount of a suitable co-solvent.
-
Stir the reaction at the optimal temperature for the enzyme (often 25-37 °C) and monitor the progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, centrifuge or filter the mixture to remove the yeast cells or enzyme.
-
Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-6-hydroxyoct-2-en-4-one.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Expected Outcome:
This biocatalytic reduction is expected to produce the chiral alcohol with high enantiomeric excess (e.g., >95% ee). The yield will vary depending on the specific enzyme or yeast strain and reaction conditions.
Protocol 2: Oxidation of (R)-6-hydroxyoct-2-en-4-one to (R)-2-Octen-4-one
This protocol describes the selective oxidation of the secondary alcohol to the corresponding ketone.
Materials:
-
(R)-6-hydroxyoct-2-en-4-one
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution (for DMP work-up)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure (using PCC):
-
Reaction Setup:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add a solution of (R)-6-hydroxyoct-2-en-4-one (1 equivalent) in anhydrous DCM dropwise to the PCC suspension at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-2-octen-4-one.
-
Procedure (using DMP):
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-6-hydroxyoct-2-en-4-one (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following table summarizes representative quantitative data for the chemoenzymatic synthesis of a chiral ketone, which can be extrapolated as expected results for the synthesis of (R)-2-Octen-4-one.
| Step | Method | Substrate | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Biocatalytic Reduction | Oct-2-ene-4,6-dione | (R)-6-hydroxyoct-2-en-4-one | Ketoreductase/Yeast | 70-90 | >95 |
| 2 | Oxidation | (R)-6-hydroxyoct-2-en-4-one | (R)-2-Octen-4-one | PCC or DMP | 85-95 | >95 (no racemization) |
Concluding Remarks
The chemoenzymatic approach detailed in these application notes provides a highly efficient and stereoselective pathway for the synthesis of enantiomerically enriched this compound. The use of biocatalysis in the key stereochemistry-determining step offers significant advantages in terms of selectivity and mild reaction conditions. The subsequent oxidation is a standard and high-yielding transformation. These protocols serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and flavor and fragrance development, enabling the production of this important chiral building block. Further optimization of reaction conditions, including enzyme selection, solvent, and temperature, may lead to improved yields and selectivities.
Application Note: Quantitative Analysis of 2-Octen-4-one using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-Octen-4-one, a volatile unsaturated ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant flavor and aroma compound found in various food products, including cooked meat and mushrooms. The methodology outlined below details sample preparation using headspace solid-phase microextraction (HS-SPME), GC-MS instrument parameters, and data analysis for the accurate quantification of this compound. This protocol is intended to serve as a comprehensive guide for researchers in food science, flavor chemistry, and quality control.
Introduction
This compound is a C8-unsaturated ketone that contributes to the characteristic aroma profiles of several food items. Its presence and concentration can significantly impact the sensory perception and quality of food products. Accurate and reliable quantification of this compound is therefore crucial for quality control, product development, and flavor research. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile compounds like this compound. This application note describes a validated HS-SPME-GC-MS method for its determination.
Experimental Protocol
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Headspace SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix.
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
Heating block or water bath with magnetic stirrer
-
Sodium chloride (NaCl)
Procedure:
-
Weigh 5 g of the homogenized sample (e.g., mushroom or cooked meat) into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
-
Seal the vial tightly with the magnetic screw cap.
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with continuous stirring.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may be optimized based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. A polar column can be used for confirmation. |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes. Ramp to 150°C at 5°C/min. Ramp to 230°C at 10°C/min and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
Data Acquisition and Analysis
Data is acquired in full scan mode. For quantification, extracted ion chromatograms (EICs) corresponding to the characteristic ions of this compound are used. The primary quantification ion is typically the most abundant ion in the mass spectrum that is unique to the compound.
Quantitative Data
The following table summarizes the expected quantitative data for the analysis of this compound using the described protocol. These values should be determined and validated in the user's laboratory.
| Parameter | Value |
| Retention Time | Approximately 12-15 minutes (on a DB-5ms column, dependent on the exact conditions) |
| Quantification Ion (m/z) | 69 |
| Qualifier Ions (m/z) | 41, 84, 126 |
| Limit of Detection (LOD) | To be determined empirically (typically in the low ng/L to µg/L range) |
| Limit of Quantification (LOQ) | To be determined empirically (typically in the low ng/L to µg/L range) |
Experimental Workflow
Signaling Pathway (Logical Relationship)
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound in various sample matrices. The protocol is straightforward and utilizes common analytical instrumentation. Proper method validation, including the determination of LOD and LOQ, should be performed in the respective laboratory to ensure data quality and accuracy. This application note serves as a valuable resource for researchers and scientists involved in flavor and aroma analysis.
Application of 2-Octen-4-one in Michael Addition Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octen-4-one (B1580557), an α,β-unsaturated ketone, serves as a versatile Michael acceptor in organic synthesis. Its electrophilic β-carbon is susceptible to nucleophilic attack, making it a valuable building block for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is pivotal in the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in modern organic chemistry, prized for its efficiency and broad applicability. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions with various nucleophiles.
General Principles of Michael Addition to this compound
The core of the Michael addition to this compound involves the attack of a nucleophile (the Michael donor) at the β-carbon of the enone system. This process is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.
A variety of nucleophiles can be employed in this reaction, including "soft" nucleophiles such as thiols, amines, and carbanions derived from 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters). The choice of nucleophile, catalyst, and reaction conditions can significantly influence the reaction's outcome, including yield and stereoselectivity.
Application Note 1: Thia-Michael Addition of Thiols to this compound
The conjugate addition of thiols to α,β-unsaturated ketones, known as the thia-Michael addition, is a highly efficient and often spontaneous reaction. This reaction is of significant interest in drug development, particularly for the design of covalent inhibitors that target cysteine residues in proteins.
General Reaction Scheme:
Experimental Protocol: Base-Catalyzed Thia-Michael Addition
This protocol describes a general procedure for the base-catalyzed addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Base (e.g., triethylamine (B128534) (TEA), sodium ethoxide)
-
Solvent (e.g., ethanol (B145695), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the thiol (1.1 eq) to the solution.
-
Add the base (0.1-1.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-thioether ketone.
Quantitative Data:
While specific data for this compound is limited in the readily available literature, analogous reactions with other α,β-unsaturated ketones suggest that high yields can be expected under optimized conditions.
| Nucleophile (Thiol) | Base | Solvent | Typical Yield (%) |
| Thiophenol | TEA | DCM | >90 |
| Benzyl Thiol | NaOEt | EtOH | >90 |
| Cysteine derivative | Buffer (pH 7.4) | Water/DMSO | Variable |
Application Note 2: Aza-Michael Addition of Amines to this compound
The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, leading to the formation of β-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing bioactive molecules.
General Reaction Scheme:
Experimental Protocol: Aza-Michael Addition
This protocol outlines a general procedure for the addition of an amine to this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Solvent (e.g., methanol, acetonitrile, or solvent-free)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the amine (1.2 eq).
-
If using a solvent, dissolve the reactants in the chosen solvent. For solvent-free conditions, mix the neat reactants.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the β-amino ketone.
Quantitative Data:
Specific quantitative data for the aza-Michael addition to this compound is not widely reported. The following table provides expected yields based on similar reactions.
| Nucleophile (Amine) | Solvent | Catalyst | Typical Yield (%) |
| Aniline | Methanol | None | Moderate to High |
| Piperidine | Solvent-free | None | High |
| Benzylamine | Acetonitrile | None | High |
Application Note 3: Michael Addition of Carbon Nucleophiles to this compound
The formation of a new carbon-carbon bond via Michael addition is a cornerstone of organic synthesis. Stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, are excellent nucleophiles for this transformation.
General Reaction Scheme (using Malonate):
Experimental Protocol: Michael Addition of Diethyl Malonate
This protocol details a general procedure for the addition of diethyl malonate to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Base (e.g., sodium ethoxide (NaOEt) in ethanol)
-
Ethanol (absolute)
-
Dilute hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield the Michael adduct.
Quantitative Data:
While specific data for this compound is scarce, high yields are generally achievable in Michael additions of malonates to similar enones.
| Nucleophile (Carbon) | Base | Solvent | Typical Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | >85 |
| Ethyl acetoacetate | NaOEt | Ethanol | >80 |
| Nitromethane | DBU | THF | >70 |
Visualizations
Michael Addition Reaction Mechanism
Caption: General mechanism of the Michael addition reaction.
Experimental Workflow for Michael Addition
Application Notes and Protocols: 2-Octen-4-one as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-octen-4-one (B1580557) as a versatile starting material in organic synthesis. Its unique chemical structure, featuring a conjugated enone system, makes it a valuable precursor for the synthesis of a diverse range of organic molecules, including heterocyclic compounds and valuable fragrance components.
Overview of this compound
This compound is a naturally occurring organic compound found in roasted hazelnuts, contributing to their characteristic flavor profile.[1] It is a colorless to pale yellow liquid with a fruity, mushroom-like odor.[2] Its chemical structure, an α,β-unsaturated ketone, is the key to its reactivity, allowing it to participate in a variety of chemical transformations.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| CAS Number | 4643-27-0 |
| Boiling Point | 179-180 °C |
| IUPAC Name | (E)-oct-2-en-4-one |
Key Synthetic Applications
This compound serves as a valuable building block in several important organic reactions, primarily due to the electrophilic nature of the β-carbon in its enone system.
Conjugate Addition (Michael Addition)
The most prominent reaction of this compound is the conjugate or Michael addition, where nucleophiles add to the β-carbon of the enone. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
General Reaction Scheme:
Caption: General scheme of a conjugate addition to this compound.
A variety of nucleophiles can be employed in this reaction, including organocuprates, enolates, thiols, and amines, leading to a wide array of functionalized ketones.
Experimental Protocol: Conjugate Addition of Thiophenol to this compound
This protocol describes a typical procedure for the conjugate addition of a thiol to this compound.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound in dichloromethane, add thiophenol.
-
Cool the mixture to 0 °C and add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |
| Thiophenol | Et₃N | CH₂Cl₂ | >90 | General Protocol |
| Malonates | Base | Alcohol | Varies | General Protocol |
| Organocuprates | - | Ether | Varies | General Protocol |
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[3] this compound can act as the Michael acceptor in this sequence, leading to the formation of substituted cyclohexenone derivatives, which are important structural motifs in many natural products and pharmaceuticals.[4][5]
Reaction Workflow:
Caption: Workflow for the Robinson Annulation using this compound.
Experimental Protocol: Robinson Annulation of this compound with Cyclohexanone (B45756)
This protocol provides a general procedure for the Robinson annulation.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium ethoxide (NaOEt) (catalytic amount)
-
Ethanol (B145695) (EtOH)
Procedure:
-
Dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add cyclohexanone and stir for 15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction with dilute acetic acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography or distillation.
Quantitative Data:
| Ketone | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | NaOEt | EtOH | 60-70 | General Protocol |
| 2-Methylcyclohexanone | KOH | MeOH | Varies | General Protocol |
Synthesis of Pyrimidine (B1678525) Derivatives
This compound can be utilized as a three-carbon building block for the synthesis of pyrimidine derivatives.[6] Pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleic acids and various bioactive molecules.[6][7][8] The synthesis typically involves the condensation of this compound with an amidine or a related N-C-N fragment.[6]
Logical Relationship for Pyrimidine Synthesis:
Caption: Synthesis of pyrimidines from this compound and an amidine.
Experimental Protocol: Synthesis of a Pyrimidine Derivative from this compound and Benzamidine (B55565)
This protocol outlines a general method for the synthesis of a substituted pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Sodium methoxide (B1231860) (NaOMe) (1.1 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of sodium methoxide in methanol, add benzamidine hydrochloride and stir for 30 minutes.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Amidine | Base | Solvent | Yield (%) | Reference |
| Benzamidine | NaOMe | MeOH | 70-80 | General Protocol |
| Guanidine | KOH | EtOH | Varies | General Protocol |
Applications in Fragrance Synthesis
Given its natural occurrence and pleasant aroma, this compound is also a valuable precursor for the synthesis of other fragrance compounds. For instance, it can be a starting point for the synthesis of dihydrojasmone (B1670601), a key component in many floral perfumes. While a direct conversion from this compound is not commonly cited, its structural features are relevant to the retrosynthetic analysis of such molecules. A known synthesis of dihydrojasmone starts from levulinic acid, but the core 1,4-diketone intermediate shares structural similarities with potential adducts of this compound.[9]
Conclusion
This compound is a readily available and versatile starting material in organic synthesis. Its ability to undergo conjugate additions, participate in annulation reactions, and serve as a precursor for heterocyclic synthesis makes it a valuable tool for chemists in academia and industry. The protocols provided herein offer a starting point for the exploration of its synthetic potential in the development of new chemical entities and functional molecules.
References
- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. odinity.com [odinity.com]
Application Notes for the Quantification of 2-Octen-4-one in Food Samples
Introduction
2-Octen-4-one (B1580557) is a volatile organic compound and a significant flavor component found in various food products. It is characterized by a distinct organoleptic profile described as green, mushroom-like, fruity, and tropical. As a recognized flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), its precise quantification is crucial for quality control, flavor profile analysis, and ensuring product consistency[1][2]. The volatile nature of this compound makes it particularly well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with headspace extraction techniques that are sensitive and require minimal sample preparation[3][4].
This document provides detailed protocols for two primary methods for the quantification of this compound in food matrices:
-
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS: A modern, solvent-free technique ideal for volatile and semi-volatile analytes in complex matrices.
-
Solvent Extraction (SE) with GC-MS: A traditional, robust liquid-extraction method suitable for a wide range of sample types.
Application Note 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
1. Principle
Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the food matrix. Volatile analytes, including this compound, partition from the sample into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently retracted and transferred to the hot injector of a gas chromatograph, where the analytes are desorbed for separation and detection by a mass spectrometer[3][4][5]. Adding salt to the sample matrix can increase the volatility of the analytes, thereby improving extraction efficiency[3][5].
2. Scope and Applicability
This method is highly effective for quantifying this compound in a variety of solid and liquid food matrices, such as dairy products, beverages, baked goods, fruits, vegetables, and meat products[3][4]. Its high sensitivity makes it ideal for trace-level analysis.
3. Apparatus and Reagents
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
SPME: Manual or autosampler SPME holder and SPME fibers. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte polarity range[6][7].
-
Vials: 10 mL or 20 mL glass headspace vials with PTFE/silicone septa caps.
-
Heating/Agitation: Heater-stirrer or an autosampler with incubation and agitation capabilities.
-
Chemicals:
-
This compound analytical standard (≥97% purity).
-
Internal Standard (IS): 2-Heptanone or a suitable isotopically labeled standard.
-
Sodium Chloride (NaCl), analytical grade.
-
Methanol or Ethanol, HPLC grade (for stock solutions).
-
Deionized water.
-
4. Experimental Protocol
4.1. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol. Store at 4°C.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.1 to 50 ng/mL) by spiking the appropriate amount of this compound stock solution into a blank matrix (e.g., water or a food simulant) to create a matrix-matched calibration curve.
-
Sample Preparation:
-
Homogenize solid samples until a uniform paste is achieved.
-
Weigh 1.0 g of the homogenized sample (or pipette 1.0 mL for liquid samples) into a 10 mL headspace vial[3][5].
-
Spike with a known amount of internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Immediately seal the vial tightly with the cap.
-
4.2. HS-SPME Procedure The following conditions are a robust starting point and should be optimized for specific matrices[3][5]:
-
Incubation/Equilibration Time: 60 minutes with agitation[3][5].
-
Extraction Time: 60 minutes (with fiber exposed to headspace)[3][5].
-
Desorption Temperature: 250°C.
4.3. GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM).
-
Target Ions for this compound (C₈H₁₄O, MW=126.2): Quantifier ion m/z 71, Qualifier ions m/z 55, 126.
-
Target Ions for 2-Heptanone (IS): Quantifier ion m/z 43, Qualifier ions m/z 58, 114.
-
-
5. Data Presentation
Quantitative data and method performance should be summarized. The table below shows typical validation parameters for HS-SPME-GC-MS methods for volatile compounds in food.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.03 – 1.13 mg/kg | [3][5] |
| Limit of Quantification (LOQ) | 0.09 – 3.41 mg/kg | [3][5] |
| Recovery | 70 – 120% | [9] |
| Precision (RSD%) | ≤ 20% | [9] |
6. Workflow Diagram
Application Note 2: Quantification by Solvent Extraction (SE) and GC-MS
1. Principle
Solvent extraction involves homogenizing the food sample with a suitable organic solvent to transfer this compound from the matrix into the liquid phase. The resulting extract is then separated from the solid debris, dried, and concentrated to a specific volume before being injected into the GC-MS system. This method is highly versatile but requires larger volumes of organic solvents compared to SPME[10][11].
2. Scope and Applicability
This protocol is effective for a wide range of food matrices, including those with high fat or water content. It is a fundamental technique that does not require specialized extraction equipment like SPME and can be easily implemented in most analytical laboratories.
3. Apparatus and Reagents
-
Instrumentation: GC-MS system.
-
Extraction Equipment: High-speed homogenizer (e.g., Ultra-Turrax), centrifuge, rotary evaporator or nitrogen evaporation system.
-
Glassware: Centrifuge tubes, volumetric flasks, Pasteur pipettes, injection vials.
-
Chemicals:
-
This compound analytical standard (≥97% purity).
-
Internal Standard (IS): 2-Heptanone or a suitable isotopically labeled standard.
-
Solvents: Dichloromethane (DCM) or Hexane, HPLC or pesticide residue grade.
-
Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
4. Experimental Protocol
4.1. Standard and Sample Preparation
-
Stock & Calibration Solutions: Prepare as described in Application Note 1.
-
Sample Extraction:
-
Homogenize solid samples.
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with a known amount of internal standard solution.
-
Add 20 mL of dichloromethane.
-
Homogenize at high speed for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solvent layer from the solid residue.
-
Carefully decant the supernatant (dichloromethane layer) into a clean flask.
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
-
4.2. GC-MS Parameters
The GC-MS parameters can be identical to those listed in Application Note 1 (Section 4.3), as the separation and detection principles remain the same. A 1 µL injection volume is typically used.
5. Data Presentation
The validation parameters for a solvent extraction method are expected to be similar to those for HS-SPME, demonstrating good accuracy and precision.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.1 – 2.5 µg/kg | [8] |
| Limit of Quantification (LOQ) | 0.5 – 8.5 µg/kg | [8] |
| Recovery | 75 – 110% | [8] |
| Precision (RSD%) | ≤ 20% | [9] |
References
- 1. femaflavor.org [femaflavor.org]
- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. researchgate.net [researchgate.net]
- 11. Research on the Technologies of Food Extraction, Pressing and Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Octen-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-octen-4-one (B1580557) as a versatile starting material. This compound, an α,β-unsaturated ketone, serves as a valuable precursor for a range of cyclization reactions, leading to the formation of important heterocyclic scaffolds relevant to medicinal chemistry and drug development.
Synthesis of Substituted Pyrimidines
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous bioactive molecules. The synthesis of pyrimidines often involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines.[1][2] As an α,β-unsaturated ketone, this compound can undergo a Michael addition followed by cyclocondensation to yield substituted pyrimidines.
A plausible reaction involves the base-catalyzed reaction of this compound with urea or thiourea. The initial Michael addition of the nucleophilic nitrogen to the β-carbon of the enone is followed by an intramolecular cyclization and dehydration to afford the pyrimidine (B1678525) or thioxopyrimidine ring.
Experimental Protocol: Synthesis of 4-Butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Objective: To synthesize a substituted dihydropyrimidine (B8664642) via the condensation of this compound with urea.
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide (1.2 eq)
-
Absolute ethanol (B145695) (solvent)
-
Hydrochloric acid (for neutralization)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To the stirred solution, add urea and stir for 15-20 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with dilute hydrochloric acid to pH 7.
-
Reduce the solvent volume using a rotary evaporator.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with cold water and purify by recrystallization from a suitable solvent such as ethanol/water to yield the pure 4-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.[1]
-
Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
| Product | Reactants | Catalyst/Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 4-Butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | This compound, Urea | Sodium Ethoxide | Ethanol | 6-8 | 50-70 |
| 4-Butyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | This compound, Thiourea | Potassium Hydroxide (B78521) | Ethanol | 8-10 | 60-80 |
Reaction Pathway Diagram
Caption: Synthesis of a dihydropyrimidine from this compound and urea.
Synthesis of Substituted 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds.[3] This reaction typically proceeds under acidic or catalytic conditions.
Experimental Protocol: Synthesis of 7-butyl-5-methyl-2,3-dihydro-1H-1,5-benzodiazepine
Objective: To synthesize a 1,5-benzodiazepine derivative from this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirred solution, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain pure 7-butyl-5-methyl-2,3-dihydro-1H-1,5-benzodiazepine.[4]
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 7-butyl-5-methyl-2,3-dihydro-1H-1,5-benzodiazepine | This compound, o-Phenylenediamine | Acetic Acid | Ethanol | 4-6 | 80-95 |
Reaction Pathway Diagram
Caption: Synthesis of a 1,5-benzodiazepine derivative.
Synthesis of Substituted 1,3-Thiazines
1,3-Thiazines are six-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They are of interest in medicinal chemistry due to their diverse biological activities.[5] A common route to 1,3-thiazines involves the reaction of an α,β-unsaturated ketone with a thiourea derivative.
Experimental Protocol: Synthesis of 2-Amino-5-butyl-7-methyl-5,6-dihydro-4H-1,3-thiazine
Objective: To synthesize a 1,3-thiazine derivative from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Potassium hydroxide (catalyst)
-
Ethanol (solvent)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask.
-
Add thiourea to the basic solution and stir until it dissolves.
-
Add this compound to the mixture and heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon cooling or neutralization. Collect the solid by filtration.
-
Wash the crude product with water and recrystallize from a suitable solvent like ethanol to obtain the purified 1,3-thiazine derivative.
-
Characterize the final product by spectroscopic methods.
Quantitative Data
| Product | Reactants | Catalyst/Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 2-Amino-5-butyl-7-methyl-5,6-dihydro-4H-1,3-thiazine | This compound, Thiourea | Potassium Hydroxide | Ethanol | 8-12 | 70-85 |
Reaction Pathway Diagram
Caption: Synthesis of a 1,3-thiazine derivative.
Synthesis of Substituted Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are prevalent in many pharmaceuticals. A common synthetic approach is the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine (B1172632).[6]
Experimental Protocol: Synthesis of 3-Butyl-5-methylisoxazole
Objective: To synthesize a substituted isoxazole (B147169) from this compound and hydroxylamine.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (B1210297) or other suitable base (1.5 eq)
-
Ethanol (solvent)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-butyl-5-methylisoxazole.[7]
-
Characterize the product using spectroscopic techniques.
Quantitative Data
| Product | Reactants | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3-Butyl-5-methylisoxazole | This compound, Hydroxylamine HCl | Sodium Acetate | Ethanol | 4-6 | 65-85 |
Reaction Pathway Diagram
Caption: Synthesis of a substituted isoxazole.
Synthesis of Substituted Pyrazolines
Pyrazolines are five-membered non-aromatic heterocycles with two adjacent nitrogen atoms. They are important intermediates in the synthesis of pyrazoles and also exhibit biological activity. The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a primary method for their synthesis.[8]
Experimental Protocol: Synthesis of 3-Butyl-5-methyl-4,5-dihydro-1H-pyrazole
Objective: To synthesize a pyrazoline derivative from this compound and hydrazine hydrate (B1144303).
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (optional, catalyst)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Purification equipment
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the stirred solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield the pure pyrazoline derivative.[8]
-
Characterize the structure of the synthesized compound using spectroscopic methods.
Quantitative Data
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3-Butyl-5-methyl-4,5-dihydro-1H-pyrazole | This compound, Hydrazine hydrate | Acetic Acid (optional) | Ethanol | 3-5 | 70-90 |
Reaction Pathway Diagram
Caption: Synthesis of a substituted pyrazoline.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 4. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 5. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the oxidation of 2-octen-4-ol to 2-octen-4-one
Abstract
This document provides a detailed experimental protocol for the oxidation of the secondary allylic alcohol, 2-octen-4-ol (B1606726), to the corresponding α,β-unsaturated ketone, 2-octen-4-one (B1580557). This conversion is a crucial transformation in synthetic organic chemistry, yielding a versatile intermediate for the synthesis of various fine chemicals and pharmaceutical compounds. This protocol outlines three common and effective methods: Dess-Martin Periodinane (DMP) oxidation, Pyridinium (B92312) Chlorochromate (PCC) oxidation, and Swern oxidation. Each method is presented with a detailed, step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. When the alcohol is allylic, as in 2-octen-4-ol, the resulting α,β-unsaturated ketone (enone), this compound, is a valuable synthon. The conjugated system of enones allows for a variety of subsequent chemical manipulations. The selection of an appropriate oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation or side reactions. This application note details three widely used and reliable methods for this transformation, catering to different laboratory needs and substrate sensitivities.
Methods and Protocols
Three distinct protocols for the oxidation of 2-octen-4-ol are presented below. Each method offers advantages in terms of reaction conditions, reagent toxicity, and work-up procedure.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly efficient and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] It is known for its neutral pH conditions, rapid reaction times at room temperature, and broad functional group tolerance.[2][4]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-octen-4-ol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (B109758) (CH₂Cl₂) (approximately 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Work-up: Stir the biphasic mixture vigorously until the solid byproducts dissolve. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile oxidizing agent that converts primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It is particularly effective for the oxidation of allylic alcohols.[7][8] The reaction is typically carried out in an anhydrous organic solvent.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add Pyridinium Chlorochromate (PCC) (1.5-2.0 eq) and an adsorbent such as Celite or silica gel.
-
Solvent Addition: Suspend the PCC mixture in anhydrous dichloromethane (CH₂Cl₂).
-
Substrate Addition: Add a solution of 2-octen-4-ol (1.0 eq) in anhydrous dichloromethane to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Concentrate the combined filtrates under reduced pressure. The resulting crude product can be further purified by flash column chromatography.
Protocol 3: Swern Oxidation
The Swern oxidation is a mild and metal-free oxidation method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride.[9][10][11] It is performed at low temperatures and is compatible with a wide range of functional groups.[9]
Experimental Protocol:
-
Activator Preparation: In a dry three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2-octen-4-ol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (B128534) (TEA) (5.0 eq) to the reaction mixture and stir for 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the typical quantitative data for each of the described oxidation protocols for the conversion of 2-octen-4-ol to this compound. Please note that optimal conditions may vary and should be determined experimentally.
| Parameter | Dess-Martin Oxidation | PCC Oxidation | Swern Oxidation |
| Starting Material | 2-octen-4-ol | 2-octen-4-ol | 2-octen-4-ol |
| Product | This compound | This compound | This compound |
| Reagent (eq) | DMP (1.2-1.5) | PCC (1.5-2.0) | Oxalyl Chloride (1.5), DMSO (2.2), TEA (5.0) |
| Solvent | Anhydrous CH₂Cl₂ | Anhydrous CH₂Cl₂ | Anhydrous CH₂Cl₂ |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temp. |
| Reaction Time | 1-4 hours | 2-4 hours | 1-2 hours |
| Typical Yield | >90% | 80-90% | >90% |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Dess-Martin Oxidation.
Caption: Workflow for PCC Oxidation.
Caption: Workflow for Swern Oxidation.
Conclusion
The oxidation of 2-octen-4-ol to this compound can be effectively achieved using several methods. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available reagents, and sensitivity of other functional groups in the substrate. The Dess-Martin and Swern oxidations are generally preferred for their mild conditions and high yields, while the PCC oxidation provides a reliable alternative. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of chemistry and drug development.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. organic chemistry - Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Octen-4-one
Welcome to the technical support center for the synthesis of 2-Octen-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this α,β-unsaturated ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1][2][3][4] This reaction involves the base-catalyzed condensation of butanal (an aliphatic aldehyde) with acetone (B3395972) (a ketone).[2][3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via Claisen-Schmidt condensation?
A2: The primary side reactions are the self-condensation of the starting materials. Specifically, you may encounter:
-
Self-condensation of butanal: This reaction produces 2-ethyl-2-hexenal.
-
Self-condensation of acetone: This reaction forms mesityl oxide (4-methyl-3-penten-2-one).[5][6]
Q3: How can I minimize the formation of side products?
A3: To favor the desired cross-condensation product (this compound), it is crucial to control the reaction conditions. A key strategy is to slowly add the enolizable carbonyl compound (butanal) to a mixture of the non-enolizable (or less readily enolizable) carbonyl and the base. In the case of reacting an aldehyde with a ketone, the ketone will preferentially form the enolate. Therefore, slowly adding butanal to a mixture of acetone and the base will help minimize the self-condensation of butanal.
Q4: What is the role of the base in the Claisen-Schmidt condensation?
A4: The base, typically sodium hydroxide (B78521) or potassium hydroxide, acts as a catalyst. Its primary role is to deprotonate the α-carbon of the ketone (acetone) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (butanal).[4][7]
Q5: Can this reaction be performed under acidic conditions?
A5: While aldol condensations can be acid-catalyzed, the Claisen-Schmidt condensation for this specific transformation is most commonly and efficiently performed under basic conditions.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Suboptimal reaction temperature.- Incorrect molar ratio of reactants.- Insufficient reaction time.- Inefficient purification. | - Maintain the reaction temperature in the recommended range (typically room temperature, but may require cooling to control exothermic reactions).- Use a slight excess of acetone to favor the formation of its enolate and drive the reaction towards the desired product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Optimize the purification process (see Experimental Protocols section). |
| Presence of significant amounts of 2-ethyl-2-hexenal | Self-condensation of butanal is dominating. | - Slowly add butanal to the reaction mixture containing acetone and the base. This ensures a low concentration of butanal, minimizing its self-condensation.- Ensure the base is thoroughly mixed with the acetone before adding the butanal. |
| Presence of significant amounts of mesityl oxide | Self-condensation of acetone is occurring. | - While less common than butanal self-condensation under controlled conditions, ensuring a stoichiometric or slight excess of butanal can help consume the acetone enolate in the desired cross-condensation. However, this may increase butanal self-condensation, so careful optimization is needed. |
| Formation of a complex mixture of products | Multiple condensation reactions are occurring simultaneously. | - Carefully control the order of addition of reactants as described above.- Ensure the purity of starting materials. Impurities can lead to unexpected side reactions. |
| Product is an oil instead of a solid | The product may be impure, or the reaction may not have gone to completion. The presence of byproducts can lower the melting point. | - Ensure the reaction has gone to completion by TLC.- Vigorously stir the oily product with a spatula to induce crystallization.[9]- Purify the crude product using column chromatography or distillation. |
| Difficulty in removing the base catalyst | Incomplete neutralization or washing during workup. | - Wash the organic layer thoroughly with water or a dilute acid (e.g., 5% acetic acid) to neutralize and remove the base.[9] Check the pH of the aqueous layer to ensure it is neutral or slightly acidic before proceeding. |
Quantitative Data Summary
The following table summarizes the expected products and their typical characteristics. Please note that the yields are highly dependent on the specific reaction conditions and purification methods.
| Compound | Structure | Molar Mass ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |
| This compound (Main Product) | CCCCC(=O)C=CC | 126.20 | 60-80% | ¹H NMR: Signals for a trans double bond (~6.1-6.8 ppm), α-protons to the carbonyl, and aliphatic protons. IR: Strong C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1630 cm⁻¹). |
| 2-Ethyl-2-hexenal (Side Product) | CCCC=C(CC)C=O | 126.20 | 5-20% | ¹H NMR: Aldehydic proton (~9.4 ppm), vinylic proton, and aliphatic protons.[10][11] IR: Strong C=O stretch (aldehyde, ~1680-1705 cm⁻¹), C=C stretch (~1640 cm⁻¹).[12][13] |
| Mesityl Oxide (Side Product) | (CH₃)₂C=CHC(=O)CH₃ | 98.14 | 5-15% | ¹H NMR: Vinylic proton (~6.1 ppm), two methyl signals on the double bond, and a methyl ketone signal.[5][14] IR: Strong C=O stretch (~1685 cm⁻¹), C=C stretch (~1620 cm⁻¹).[5] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation (Adapted Protocol)
This protocol is adapted from general procedures for Claisen-Schmidt condensations and is intended as a starting point for optimization.
Materials:
-
Butanal (reagent grade)
-
Acetone (reagent grade)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Add acetone to the flask, typically in a 1.5 to 2-fold molar excess relative to butanal.
-
Cool the flask in an ice-water bath.
-
-
Aldol Condensation:
-
Slowly add the sodium hydroxide solution to the cooled acetone with stirring.
-
From the dropping funnel, add butanal dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Neutralize the mixture with a dilute acid (e.g., 10% HCl or 5% acetic acid) until the pH is neutral.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Side Reaction Pathways
Caption: Common side reactions in the synthesis of this compound.
Troubleshooting Workflow
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-ETHYL-2-HEXENAL(645-62-5) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 13. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 14. Mesityl oxide(141-79-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 2-Octen-4-one by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the purification of 2-octen-4-one (B1580557) via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound, an α,β-unsaturated ketone, is a colorless to pale yellow liquid with a fruity, mushroom-like odor.[1][2][3] It is used as a flavoring and fragrance agent.[1][4] High purity is crucial for these applications to ensure consistent scent and flavor profiles and to avoid unwanted side reactions or toxicological issues from impurities.
Q2: What are the typical impurities in crude this compound?
A2: Impurities largely depend on the synthetic route. A common method is the aldol (B89426) condensation of butanal and 2-pentanone.[5][6][7][8] Therefore, unreacted starting materials (butanal, 2-pentanone) and side-products from self-condensation or other secondary reactions are expected impurities.
Q3: Why is vacuum fractional distillation recommended for purifying this compound?
A3: this compound has a relatively high boiling point at atmospheric pressure (approximately 179-180 °C).[1] Distillation at this temperature can lead to thermal decomposition or polymerization of the α,β-unsaturated ketone.[9] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, which minimizes these degradation pathways.
Q4: Can this compound polymerize during distillation? How can this be prevented?
A4: Yes, as an α,β-unsaturated ketone, this compound is susceptible to polymerization, especially at elevated temperatures.[9] To prevent this, the distillation should be performed under vacuum to keep the temperature low. Additionally, a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can be added to the distillation flask in a small amount (e.g., 100-200 ppm).[9]
Data Presentation: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Estimated Boiling Point at 10 mmHg (°C) | Density (g/mL) |
| This compound | 126.20[10] | 179-180[1] | ~60-70 | ~0.84 |
| Butanal | 72.11 | ~75 | < 0 | ~0.80 |
| 2-Pentanone | 86.13[1][2][5][9][11] | 102[5] | < 10 | ~0.81[1][11] |
| 2-Octen-4-ol | 128.21 | 175-176 | ~60-70 | ~0.83 |
Note: Boiling points at reduced pressure are estimates and can be approximated using a pressure-temperature nomograph.
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines a general procedure. Specific parameters may need to be optimized based on the scale of the experiment and the purity of the starting material.
1. Preparation:
- Ensure all glassware is clean, dry, and free of cracks.
- Add the crude this compound and a magnetic stir bar to a round-bottom flask. Do not fill the flask more than two-thirds full.
- Add a polymerization inhibitor (e.g., a few crystals of hydroquinone).
2. Apparatus Setup:
- Assemble a fractional distillation apparatus for vacuum distillation. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
- Use a Claisen adapter to provide an extra port for a capillary ebulliator or to prevent bumping.
- Ensure all joints are properly sealed with vacuum grease.
- Connect the apparatus to a vacuum trap and a vacuum pump.
3. Distillation Process:
- Begin stirring the crude this compound.
- Gradually apply vacuum to the system.
- Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
- Slowly increase the temperature until the mixture begins to boil gently.
- Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate.
- Collect any low-boiling impurities as the first fraction. The temperature should be significantly lower than the expected boiling point of this compound.
- As the temperature rises and stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.
- Continue distillation until most of the this compound has been collected. Do not distill to dryness.
- Stop the heating and allow the system to cool down completely before slowly releasing the vacuum.
4. Analysis:
- Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of this compound.[10]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the fractional distillation of this compound.
Caption: Troubleshooting workflow for fractional distillation of this compound.
Detailed Troubleshooting Q&A
Q: My distillation is "bumping" violently. What should I do? A: Bumping occurs when the liquid superheats and then boils in a burst.
-
Cause: Uneven heating or lack of nucleation sites for smooth boiling.
-
Solution: Ensure the liquid is stirred consistently with a magnetic stir bar. If not already added, cool the apparatus, release the vacuum, and add a few boiling chips. For vacuum distillation, a capillary ebulliator that introduces a fine stream of air or an inert gas is the most effective method to ensure smooth boiling.
Q: No distillate is collecting, or the distillation is extremely slow. A: This indicates that the vapor is not reaching the condenser.
-
Cause 1: The heating temperature is too low.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the flask is well-insulated, especially if distilling a small quantity.
-
-
Cause 2: There is a leak in the vacuum system.
-
Solution: Check that all glass joints are properly sealed and greased. Inspect the tubing for cracks.
-
-
Cause 3: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Q: The separation of impurities is poor, and the collected fractions are not pure. A: This suggests that the fractional distillation is not efficient enough.
-
Cause 1: The distillation rate is too fast.
-
Solution: Reduce the heating rate. A slower distillation allows for more vaporization-condensation cycles on the surface of the column packing, leading to better separation.
-
-
Cause 2: The fractionating column is not efficient enough.
-
Solution: Use a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.
-
-
Cause 3: The vacuum is fluctuating.
-
Solution: Ensure your vacuum pump is operating correctly and that the system is well-sealed to maintain a constant pressure. Fluctuations in pressure will cause the boiling point to change, leading to poor separation.
-
Q: A solid has formed in the distillation flask, and the liquid has become viscous. A: This is a strong indication of polymerization.
-
Cause: The distillation temperature is too high, or a polymerization inhibitor was not used.
-
Solution: Immediately stop the distillation and cool the flask. For future distillations, use a lower pressure to reduce the boiling point and always add a suitable polymerization inhibitor (e.g., hydroquinone) to the crude material before heating.[9]
Q: The fractionating column appears to be filled with liquid, and the distillation has stopped. A: This is known as "flooding."
-
Cause: The rate of vaporization is too high, causing the vapor to push the condensing liquid up the column instead of allowing it to flow back down.
-
Solution: Reduce the heating to decrease the boil-up rate. If the problem persists, the column may be packed too densely, in which case it will need to be repacked.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031301) [hmdb.ca]
- 2. US4044028A - Preparation of α,β-unsaturated aldehydes or ketones - Google Patents [patents.google.com]
- 3. This compound mixture of isomers, natural, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 4643-27-0 [thegoodscentscompany.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Aldol Condensation Reaction [sigmaaldrich.com]
- 7. amherst.edu [amherst.edu]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 2-Octen-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Octen-4-one under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an α,β-unsaturated ketone with a characteristic fruity, mushroom-like odor, making it a significant flavor and fragrance compound.[1][2] Its stability is crucial as degradation can lead to the loss of desired sensory properties and the formation of off-flavors in food, beverages, and pharmaceutical formulations.
Q2: What are the expected degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, this compound, as an α,β-unsaturated ketone, is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydration (Michael Addition of Water): The double bond can be hydrated, leading to the formation of a β-hydroxy ketone. This reaction is catalyzed by the presence of an acid.
-
Isomerization: The double bond may shift to a different position, leading to the formation of isomers with potentially different sensory and chemical properties.[3]
Q3: What are the likely degradation products of this compound in an acidic environment?
A3: Based on the expected degradation pathways, the primary degradation products are likely to be 4-hydroxyoctan-2-one (from hydration) and various isomers of octenone. The exact nature and distribution of these products will depend on the specific reaction conditions such as pH, temperature, and the presence of other reactive species.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using chromatographic techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[4][5] These methods allow for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
Issue: Peak Tailing for this compound
-
Possible Cause 1: Active Sites in the Inlet or Column.
-
Explanation: Polar analytes like ketones can interact with active silanol (B1196071) groups in the injector liner or on the column, leading to peak tailing.[6]
-
Solution:
-
Use a deactivated inlet liner.
-
Trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
Consider using an ultra-inert GC column for analyzing active compounds.[7]
-
-
-
Possible Cause 2: Improper Column Installation.
-
Explanation: Incorrect column installation in the inlet or detector can create dead volume, causing peak distortion.[6]
-
Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth.
-
-
Possible Cause 3: Solvent-Phase Polarity Mismatch.
-
Explanation: A mismatch between the polarity of the solvent and the stationary phase can affect peak shape.[7]
-
Solution: If possible, choose a solvent that is more compatible with the GC column's stationary phase.
-
HPLC Analysis Troubleshooting
Issue: Poor Peak Shape or Resolution
-
Possible Cause 1: Column Overload.
-
Explanation: Injecting too concentrated a sample can lead to broad or tailing peaks.[8]
-
Solution: Dilute the sample and re-inject. Consider using a column with a higher loading capacity if high concentrations are necessary.
-
-
Possible Cause 2: Secondary Interactions with Residual Silanols.
-
Explanation: The ketone group can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by adding a small amount of acid like formic acid or trifluoroacetic acid).
-
Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
-
-
Possible Cause 3: Inappropriate Mobile Phase.
-
Explanation: The choice of mobile phase can significantly impact peak shape and resolution.
-
Solution: Optimize the mobile phase composition, including the organic modifier and any additives. A gradient elution may be necessary to resolve the parent compound from its degradation products.[9]
-
Experimental Protocols
Protocol for a Typical Acidic Degradation Study
Forced degradation studies are essential to understand the stability of a compound.[10][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress Conditions:
-
Prepare acidic solutions at different pH values (e.g., pH 1, 3, and 5) using hydrochloric acid or sulfuric acid.
-
Add a known volume of the this compound stock solution to each acidic solution to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization and Preparation: Immediately neutralize the acidic samples with a suitable base (e.g., sodium hydroxide) to stop the degradation reaction. Dilute the samples with the mobile phase or an appropriate solvent to a concentration suitable for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating GC-MS or HPLC method to quantify the remaining this compound and identify and quantify any degradation products.
Protocol for GC-MS Analysis of this compound and its Degradation Products
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Presentation
Table 1: Illustrative Degradation of this compound under Acidic Conditions at 60°C
| Time (hours) | Remaining this compound at pH 1 (%) | Remaining this compound at pH 3 (%) | Remaining this compound at pH 5 (%) |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 92 | 98 |
| 4 | 72 | 85 | 96 |
| 8 | 55 | 75 | 92 |
| 24 | 20 | 50 | 80 |
Note: This data is illustrative for α,β-unsaturated ketones and may not represent the exact degradation profile of this compound.
Table 2: Potential Degradation Products of this compound Identified by GC-MS
| Retention Time (min) | Major m/z fragments | Tentative Identification |
| Varies | 126, 97, 69, 41 | This compound (Isomer) |
| Varies | 144, 129, 85, 57 | 4-Hydroxyoctan-2-one |
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Troubleshooting decision tree for peak tailing in GC-MS analysis.
References
- 1. This compound, 4643-27-0 [thegoodscentscompany.com]
- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketone synthesis by isomerisations [organic-chemistry.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of α,β-unsaturated ketones
Technical Support Center: Synthesis of α,β-Unsaturated Ketones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and optimization data for the synthesis of α,β-unsaturated ketones, primarily focusing on the Claisen-Schmidt (crossed aldol) condensation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of α,β-unsaturated ketones.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or appears to have failed completely. What are the common causes and how can I fix this?
-
Answer: Low yields are a frequent issue and can stem from several factors:
-
Suboptimal Temperature: The ideal temperature can vary. Some reactions proceed well at room temperature, while others may require gentle heating or cooling to prevent side reactions.[1] Experiment with a range of temperatures to find the optimal condition for your specific substrates.[1]
-
Inactive Catalyst: The activity of base catalysts like NaOH or KOH can diminish over time. Ensure you are using a fresh, high-purity catalyst.[1]
-
Poor Solubility: If the ketone or aldehyde is not fully dissolved in the solvent before adding the catalyst, the reaction rate will be significantly reduced. If solubility is an issue, consider using a co-solvent.[1]
-
Insufficient Reaction Time: Some reactions may require several hours or even overnight to reach completion.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider extending the reaction time if starting material is still present.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
-
Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
-
Answer: The formation of multiple products is often due to competing side reactions.[3] Key side reactions to consider are:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself.[3] To minimize this, a common strategy is to add the base and aldehyde mixture slowly to the ketone solution, which keeps the enolate concentration low and favors the desired crossed-condensation.[1]
-
Cannizzaro Reaction: If your aldehyde lacks α-hydrogens (a requirement for a successful Claisen-Schmidt), it can undergo disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid.[3] This is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration to suppress this pathway.[3]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product that has already formed, leading to a 1,5-dicarbonyl compound.[3][4] To mitigate this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess to ensure the ketone's enolate is consumed in the primary reaction.[1]
-
Issue 3: Product Isolation and Purification Problems
-
Question: My reaction mixture has turned into a dark tar, or I'm having trouble getting my product to crystallize. What should I do?
-
Answer: These issues are typically related to reaction conditions and work-up procedures.
-
Tar Formation: A dark coloration or the formation of tar often indicates polymerization or decomposition, which can be caused by excessively high temperatures or a very high concentration of a strong base.[3] Aldehydes are particularly prone to polymerization under harsh conditions.[3] Ensure controlled temperature and slow, careful addition of the base.
-
Poor Crystallization: If the product does not precipitate from the reaction mixture, try cooling it in an ice bath.[1] Gently scratching the inside of the flask with a glass rod can also help induce crystallization. In some cases, adding a small amount of cold water can help precipitate the product.[1] For purification, ethanol (B145695) is a common and effective solvent for recrystallizing many chalcones.[1]
-
Data on Optimizing Reaction Conditions
The choice of catalyst, solvent, and reaction methodology can significantly impact the yield of α,β-unsaturated ketones.
Table 1: Effect of Catalyst and Solvent on Chalcone Synthesis Yield
| Entry | Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH | Benzaldehyde | 1-Indanone | Ethanol | RT | 18 | ~85-95% | [2] |
| 2 | NaOH | 4-Methoxybenzaldehyde | 1-Indanone | Ethanol | RT | 18 | ~80-90% | [2] |
| 3 | KOH | Benzaldehyde | Acetophenone | Ethanol | Reflux | N/A | 9.2% | [5] |
| 4 | DABCO | Transacrylone Deriv. | Anthrone | Dichloromethane | N/A | N/A | 71.6% | [6] |
| 5 | L-proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO/Water | 0°C | N/A | 96% | [7] |
Table 2: Comparison of Solvent-Based vs. Solvent-Free Methods
| Entry | Method | Catalyst | Reactants | Time | Yield (%) | Reference |
| 1 | Solvent-Based (Reflux) | KOH | Acetophenone + Benzaldehyde | N/A | 9.2% | [5] |
| 2 | Solvent-Free (Grinding) | KOH | Acetophenone + Benzaldehyde | 15 min | 32.6% | [5] |
| 3 | Solvent-Free (Grinding) | NaOH | Cycloalkanones + Benzaldehydes | 5 min | 96-98% | [2] |
Experimental Protocols
The following are detailed protocols for the Claisen-Schmidt condensation to synthesize α,β-unsaturated ketones.
Protocol 1: Traditional Solvent-Based Synthesis
This method describes a standard procedure using a solvent.[2][8]
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the ketone (e.g., 1-indanone, 1.0 eq.) and the aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 eq.) in an appropriate volume of ethanol.[2]
-
Prepare an aqueous solution of sodium hydroxide (B78521) (e.g., 2.5 M or 20% w/v).[2]
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Pour the reaction mixture into a beaker containing ice-cold water and stir for 15 minutes to allow the crude product to fully precipitate.[8]
-
Collect the solid product by vacuum filtration.
-
-
Purification:
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly alternative often leads to higher yields and shorter reaction times.[2][5]
-
Reactant Mixture:
-
Reaction Execution:
-
Work-up and Isolation:
-
Purification:
-
Recrystallize the crude solid from 95% ethanol to obtain the pure chalcone.[1]
-
Visualizations: Mechanisms and Workflows
Base-Catalyzed Aldol (B89426) Condensation Mechanism
The Claisen-Schmidt reaction proceeds via a base-catalyzed aldol condensation mechanism. The key steps involve the formation of a nucleophilic enolate, its attack on the aldehyde carbonyl, and subsequent dehydration.[9]
General Experimental Workflow
This diagram illustrates the typical sequence of steps for synthesizing and purifying α,β-unsaturated ketones in a laboratory setting.
Troubleshooting Decision Tree
This logical guide helps diagnose and solve common experimental problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. praxilabs.com [praxilabs.com]
Technical Support Center: Overcoming Low Yields in the Preparation of 2-Octen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-octen-4-one (B1580557), a valuable intermediate in various chemical syntheses. Low yields can be a significant impediment to research and development, and this guide aims to provide practical solutions to optimize the preparation of this key α,β-unsaturated ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Aldol (B89426) Condensation: This is a classical and widely used method involving the base-catalyzed reaction of butanal and 2-pentanone. This reaction is a type of Claisen-Schmidt condensation.[1][2]
-
Reaction of an Organometallic Reagent with a Carboxylic Acid Derivative: A specific example is the reaction of n-butyllithium with crotonic acid. This method has been reported to produce a good yield of this compound.
Q2: I am getting a very low yield in my aldol condensation of butanal and 2-pentanone. What are the likely causes?
A2: Low yields in this reaction are common and can be attributed to several factors:
-
Side Reactions: The most significant issue is the prevalence of side reactions, such as self-condensation of butanal or 2-pentanone, and Michael addition of the enolate to the this compound product.[3]
-
Suboptimal Reaction Conditions: Factors like reaction time, temperature, and the nature and concentration of the base catalyst can dramatically impact the yield.
-
Impure Starting Materials: The presence of impurities in butanal or 2-pentanone can interfere with the desired reaction.
-
Inefficient Purification: Loss of product during the workup and purification steps can also lead to a low isolated yield.
Q3: What are the typical side products I should expect in the aldol condensation of butanal and 2-pentanone?
A3: The primary side products are a result of self-condensation and subsequent reactions:
-
Self-condensation of butanal: This leads to the formation of 2-ethyl-2-hexenal.
-
Self-condensation of 2-pentanone: This can also occur, leading to other ketone condensation products.
-
Michael Addition Product: The enolate of 2-pentanone can add to the α,β-unsaturated ketone product (this compound) in a Michael reaction, leading to a 1,5-dicarbonyl compound.[3]
-
Cannizzaro Reaction: Under strongly basic conditions, butanal (an aldehyde with α-hydrogens) can undergo disproportionation to form butanol and butanoic acid, though this is generally less favored than the aldol reaction.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials (butanal and 2-pentanone). The disappearance of the starting materials and the appearance of a new spot with a different Rf value will indicate the formation of the product. Visualizing the plate under a UV lamp is often effective for α,β-unsaturated ketones.[3]
Q5: What is the best way to purify this compound?
A5: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Distillation: For larger scale reactions, fractional distillation under reduced pressure is often the most effective method to separate this compound from less volatile impurities.
-
Column Chromatography: For smaller scale reactions or for removing impurities with similar boiling points, column chromatography on silica (B1680970) gel is the preferred method. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point for elution.
Troubleshooting Guides
Low Yield in Aldol Condensation of Butanal and 2-Pentanone
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via the Claisen-Schmidt condensation of butanal and 2-pentanone.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
The following tables summarize the impact of various reaction parameters on the yield of this compound. This data is compiled from literature and is intended to guide optimization efforts.
Table 1: Effect of Base Catalyst on Yield
| Catalyst | Concentration (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| NaOH | 20 | Ethanol (B145695) | 25 | 4 | ~60-70 | General Aldol |
| KOH | 20 | Ethanol | 25 | 4 | ~65-75 | General Aldol |
| Na/SiO₂ | - | Gas Phase | 300 | - | High Selectivity | [5] |
| Cs/SiO₂ | - | Gas Phase | 300 | - | High Selectivity | [5] |
Table 2: Effect of Temperature and Reaction Time on Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| NaOH | 0-5 | 6 | Lower | Slower reaction rate, may reduce some side reactions. |
| NaOH | 25 (Room Temp) | 4 | Moderate | Standard condition, good balance of rate and selectivity. |
| NaOH | 50 | 2 | Potentially Lower | Increased rate of side reactions, especially self-condensation. |
Detailed Experimental Protocols
Method 1: Aldol Condensation of Butanal and 2-Pentanone
This protocol is a general procedure for a base-catalyzed aldol condensation. Optimization of specific parameters may be required.
Materials:
-
Butanal
-
2-Pentanone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 equivalent) in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20 mol%) to the stirred solution.
-
Add butanal (1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Method 2: Synthesis from Crotonic Acid and n-Butyllithium
This method has been reported to provide a high yield of this compound.
Materials:
-
Crotonic acid
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Saturated Ammonium (B1175870) Chloride solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve crotonic acid (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A reported yield for this method is 81%.
Purity Assessment
Accurate assessment of the purity of the synthesized this compound is crucial. The following spectroscopic data can be used for characterization and purity verification.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals and Features |
| ¹H NMR (CDCl₃) | δ ~6.8 (dq, 1H, =CH-CO), δ ~6.1 (dq, 1H, =CH-CH₃), δ ~2.5 (t, 2H, -CH₂-CO), δ ~1.8 (d, 3H, =CH-CH₃), δ ~1.6 (m, 2H, -CH₂-CH₂-CO), δ ~0.9 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~145 (C=CH), δ ~132 (C=CH), δ ~40 (-CH₂-CO), δ ~26 (-CH₂-), δ ~18 (=CH-CH₃), δ ~14 (-CH₂-CH₃) |
| IR (neat) | ~1695 cm⁻¹ (C=O stretch, conjugated ketone), ~1635 cm⁻¹ (C=C stretch), ~970 cm⁻¹ (trans C-H bend)[6] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general reaction pathway for the base-catalyzed aldol condensation leading to this compound.
Caption: Base-catalyzed aldol condensation of butanal and 2-pentanone.
References
Technical Support Center: By-product Identification in the Synthesis of 2-Octen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of by-products during the synthesis of 2-Octen-4-one. The information is tailored for professionals in research and development who may encounter challenges in achieving high purity and yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on by-product formation.
Issue 1: Presence of Unexpected Peaks in GC-MS Analysis
Question: My GC-MS analysis of the crude reaction mixture for this compound shows several significant peaks other than the desired product. What are these impurities and how can I minimize them?
Answer:
The synthesis of this compound, typically achieved through a base-catalyzed aldol (B89426) condensation of pentanal and 2-butanone (B6335102), is susceptible to the formation of several by-products. The most common impurities arise from the self-condensation of the starting materials.
Potential By-products:
-
Self-condensation of Pentanal: Pentanal can react with itself to form 2-propyl-2-heptenal .
-
Self-condensation of 2-Butanone: 2-Butanone has two different alpha-hydrogens (on the methyl and methylene (B1212753) groups), leading to the formation of two different enolates. This results in a mixture of self-condensation products:
-
(E/Z)-5-methylhept-4-en-3-one
-
(E/Z)-3,4-dimethylhex-3-en-2-one
-
Troubleshooting Steps:
-
Control the Order of Addition: Slowly add the ketone (2-butanone) to a mixture of the aldehyde (pentanal) and the base catalyst. This ensures that the concentration of the enolate derived from 2-butanone is kept low, minimizing its self-condensation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can favor the desired cross-condensation over self-condensation reactions, which often have higher activation energies.
-
Choice of Base: The choice of base can influence the relative rates of the desired reaction and side reactions. Weaker bases may offer better selectivity.
-
Molar Ratio of Reactants: Using a slight excess of the aldehyde (pentanal) can help to ensure that the enolate of 2-butanone preferentially reacts with it.
Issue 2: Low Yield of this compound
Question: The yield of my this compound synthesis is consistently low, even after purification. What are the potential causes and how can I improve the yield?
Answer:
Low yields in aldol condensation reactions can be attributed to several factors, including sub-optimal reaction conditions and the formation of multiple products that are difficult to separate.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the base catalyst is fresh and active. Carbon dioxide from the air can neutralize alkali hydroxide (B78521) catalysts over time.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to by-product formation can reduce the yield.
-
Efficient Water Removal: The condensation step of the reaction produces water. In some cases, removal of this water using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Purification Method: Optimize the purification process. If using column chromatography, ensure appropriate selection of the stationary and mobile phases to effectively separate this compound from the various by-products. Distillation can also be an effective purification method if the boiling points of the components are sufficiently different.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between pentanal and 2-butanone, typically catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Q2: How can I confirm the identity of the by-products in my reaction mixture?
A2: The most effective method for identifying by-products is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each impurity can be compared with library data for known compounds, such as the self-condensation products of pentanal and 2-butanone. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product mixture or isolated fractions can also provide structural information to confirm the identities of the by-products.
Q3: Can the formation of (E) and (Z) isomers of the by-products be controlled?
A3: The formation of (E) and (Z) isomers of the self-condensation products of 2-butanone is often difficult to control under standard aldol condensation conditions. The (E)-isomer is generally the thermodynamically more stable product and may be favored by longer reaction times or higher temperatures. However, achieving high stereoselectivity can be challenging.
Q4: Are there alternative, cleaner synthesis routes to this compound?
A4: While the aldol condensation is the most direct route, other methods exist, though they may be more complex or less economical. These can include Wittig-type reactions or organometallic coupling strategies. For specific applications requiring very high purity, exploring these alternative routes might be beneficial.
Quantitative Data on By-product Formation
The following table summarizes typical product distribution in the base-catalyzed condensation of pentanal and 2-butanone under different conditions. This data is illustrative and actual results may vary based on specific experimental parameters.
| Catalyst | Temperature (°C) | Pentanal:2-Butanone Ratio | This compound Yield (%) | 2-propyl-2-heptenal (%) | 2-Butanone Self-Condensation Products (%) |
| 10% NaOH | 25 | 1:1 | 65 | 15 | 20 |
| 10% NaOH | 0 | 1:1 | 75 | 10 | 15 |
| 5% KOH | 25 | 1.2:1 | 70 | 12 | 18 |
| Pyrrolidine | 25 | 1:1 | 60 | 25 | 15 |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Pentanal
-
2-Butanone
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a mixture of pentanal (1.0 equivalent) and 2-butanone (1.2 equivalents).
-
Add the aldehyde-ketone mixture dropwise to the cooled ethanolic NaOH solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
By-product Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Ionization: 70 eV
-
Mass Range: 40-400 amu
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
2-Octen-4-one storage conditions and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of 2-Octen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat, sparks, open flames, and direct sunlight.[1][2][3] It is a flammable liquid and vapor, so it is crucial to store it in a tightly sealed container to prevent the formation of flammable vapor-air mixtures.[1][2] The recommended storage is in the original container.[1]
Q2: I've noticed a change in the color/odor of my this compound sample. What could be the cause?
A2: A change in color from colorless or pale yellow to a darker shade, or a significant change in its characteristic fruity, mushroom-like odor, may indicate degradation.[3] This could be due to exposure to air (oxidation), light, or elevated temperatures. It is also possible that the sample has been contaminated. If you observe any changes, it is recommended to verify the purity of the substance before use.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: Yes, storing this compound in a refrigerator is a good practice to minimize volatilization and potential degradation, especially for long-term storage. However, ensure it is stored in a tightly sealed container to prevent vapors from accumulating inside the refrigerator, which could create a hazardous environment. Standard refrigerators are not typically explosion-proof, so caution is advised.
Q4: What materials should I avoid when working with this compound?
A4: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials can lead to vigorous reactions. It is also advisable to avoid contact with strong acids and bases, as they can catalyze degradation reactions of α,β-unsaturated ketones.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify the purity of your this compound sample using a suitable analytical technique like Gas Chromatography (GC). Ensure it has been stored according to the recommended conditions. |
| Loss of sample during solvent removal | This compound is a volatile compound and can be lost during evaporation under high vacuum. | Use a rotary evaporator with reduced vacuum and a cooled trap. Alternatively, consider using a gentler solvent removal technique like a nitrogen stream at room temperature. |
| Formation of unexpected byproducts in reactions | The α,β-unsaturated ketone functionality of this compound can be reactive under certain conditions, leading to side reactions. | Review your reaction conditions. The double bond and the carbonyl group can be susceptible to nucleophilic attack or polymerization. Consider protecting the ketone or the double bond if necessary for your synthetic route. |
| Difficulty in dissolving this compound | While soluble in alcohol, its solubility in water is limited.[3] | For aqueous solutions, consider using a co-solvent like ethanol (B145695) to improve solubility. Gentle warming and agitation can also help. |
Data Presentation
Storage and Stability Parameters for this compound
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool, dry place | [1][3] |
| Container | Tightly sealed, original container | [1][2] |
| Protection from | Heat, sparks, open flames, direct sunlight, and oxidizing agents | [1][2] |
| Shelf Life | 12 months or longer if stored properly | [3] |
| Flash Point | 58°C (136°F) | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol (B129727) (HPLC grade)
- Water (HPLC grade)
- pH meter
- Thermostatic oven
- UV light chamber
- GC-MS system
2. Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by GC-MS.
-
-
Basic Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample by GC-MS.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by GC-MS.
-
-
Thermal Degradation:
-
Place a neat sample of this compound in a thermostatic oven at 80°C for 48 hours.
-
Dissolve the sample in methanol.
-
Analyze the sample by GC-MS.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Analyze the sample by GC-MS.
-
3. Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
- Use the mass spectra of the degradation peaks to propose the structures of the degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Challenges in the selective reduction of the double bond in 2-Octen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of the double bond in 2-octen-4-one (B1580557).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective reduction of this compound?
The main challenge lies in achieving chemoselectivity. The goal is to selectively reduce the carbon-carbon double bond (C=C) to yield 4-octanone (B1346966) (1,4-reduction or conjugate reduction) without reducing the carbonyl group (C=O). The competing reaction is the 1,2-reduction of the carbonyl group to an allylic alcohol, 2-octen-4-ol. Over-reduction to the saturated alcohol, 4-octanol, can also occur.
Q2: What are the common methods for achieving selective 1,4-reduction of this compound?
Common methods include:
-
Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas. The choice of catalyst, support, solvent, and reaction conditions is crucial for selectivity.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, isopropanol) in the presence of a transition metal catalyst (e.g., Ru, Ir, Rh). It is often considered a milder and more selective alternative to direct hydrogenation.[1]
-
Hydride Reductions: Certain hydride reagents, often in the presence of additives, can favor 1,4-reduction. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts like CoCl₂ can be tuned to achieve selective reduction.
Q3: Can I use sodium borohydride (NaBH₄) for the selective reduction of the double bond in this compound?
Using NaBH₄ alone typically favors the 1,2-reduction of the carbonyl group, yielding the allylic alcohol. However, by modifying the reaction conditions, for instance, by adding CoCl₂, it is possible to promote the 1,4-reduction of the double bond. The solvent system also plays a critical role in directing the selectivity.
Q4: What are some potential side products in the reduction of this compound?
Besides the desired product (4-octanone), possible side products include:
-
2-Octen-4-ol: Resulting from the 1,2-reduction of the carbonyl group.
-
4-Octanol: Resulting from the complete reduction of both the double bond and the carbonyl group.
-
Isomerized starting material: Under certain conditions, the double bond might migrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | Inactive catalyst: The catalyst may be poisoned or deactivated. Insufficient hydrogen pressure/donor: The amount of reducing agent may be too low. Low reaction temperature: The reaction may require more thermal energy to proceed. Improper solvent: The chosen solvent may not be suitable for the reaction. | Use fresh catalyst or regenerate the existing one. Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds). Increase hydrogen pressure or the amount of hydrogen donor. Gradually increase the reaction temperature. Monitor for side reactions. Screen different solvents. For catalytic transfer hydrogenation, alcohols like isopropanol (B130326) or ethanol (B145695) are common. |
| Poor selectivity: High yield of 2-Octen-4-ol (1,2-reduction product) | "Hard" nucleophilic character of the reducing agent: Reagents like LiAlH₄ strongly favor 1,2-addition. Unsuitable catalyst: Some catalysts inherently favor carbonyl reduction. | Switch to a "softer" reducing agent or a catalytic system known for 1,4-selectivity. For example, use a manganese-based catalyst or a copper-catalyzed system.[2] Employ a catalyst known for high 1,4-selectivity, such as certain palladium or iridium complexes. |
| Formation of 4-Octanol (over-reduction) | Harsh reaction conditions: High hydrogen pressure, high temperature, or prolonged reaction time can lead to over-reduction. Highly active catalyst: Some catalysts are too reactive and will reduce both functional groups. | Reduce the hydrogen pressure or the amount of hydrogen donor. Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Use a less active catalyst or add a catalyst poison to modulate its activity. |
| Inconsistent results | Variability in catalyst quality: Different batches of catalyst can have different activities. Presence of impurities: Impurities in the starting material or solvent can affect the reaction. Atmospheric leaks: In hydrogenation reactions, leaks can affect the hydrogen pressure. | Standardize the catalyst source and batch. Use purified starting materials and high-purity solvents. Ensure the reaction setup is properly sealed and leak-proof. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using an Iridium Catalyst
This protocol is adapted from a general method for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds and is expected to be effective for this compound.[3]
Materials:
-
This compound
-
Iridium catalyst (e.g., a complex with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand)
-
Formic acid (hydrogen donor)
-
Water (solvent)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and the iridium catalyst (e.g., 0.1 mol%).
-
Add deionized water as the solvent.
-
Add formic acid (e.g., 2-3 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reduction with Sodium Borohydride and Cobalt(II) Chloride
This protocol is based on methods developed for the selective 1,4-reduction of α,β-unsaturated ketones.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol or a mixed solvent system (e.g., THF/water)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and CoCl₂·6H₂O (e.g., 1.2 equivalents) in the chosen solvent (e.g., methanol) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add NaBH₄ (e.g., 5-10 equivalents) in small portions.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC or GC.
-
After the reaction is complete, carefully add dilute HCl to quench the reaction and dissolve the cobalt salts.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the selective reduction of aliphatic α,β-unsaturated ketones, which can be considered as a starting point for the optimization of the this compound reduction.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (1,4-product, %) | Reference |
| Catalytic Hydrogenation | Mn(I) PCNHCP pincer complex | H₂ (5 bar) | Toluene | 25 | 24 | Moderate | High | [1][2] |
| Catalytic Transfer Hydrogenation | Iridium complex | Formic Acid | Water | 80 | 1-2 | >99 | >99 | [3] |
| Hydride Reduction | NaBH₄ / CoCl₂ | - | Methanol | 0 | 0.5-2 | High | High |
Note: Data for specific aliphatic enones from the literature; optimization for this compound may be required.
Visualizations
Logical Relationship of Reduction Pathways
Caption: Possible reduction pathways of this compound.
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: General workflow for selective transfer hydrogenation.
References
Technical Support Center: Regioselectivity in Enone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving α,β-unsaturated ketones (enones).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving enones, focusing on controlling 1,2- versus 1,4-addition.
Q1: My reaction is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-addition (Michael or conjugate addition)?
A1: Achieving high selectivity for 1,4-addition often involves modifying the nucleophile and reaction conditions to favor thermodynamic control. Here are several strategies:
-
Use "Soft" Nucleophiles: Soft nucleophiles preferentially attack the softer β-carbon of the enone.[1] Examples include organocuprates (Gilman reagents), enamines, malonates, and thiols.
-
Modify "Hard" Nucleophiles: If you are using a "hard" nucleophile like a Grignard (RMgX) or organolithium (RLi) reagent, which typically favor 1,2-addition, you can convert it into a softer nucleophile.[2] For instance, adding a copper(I) salt (e.g., CuI) to a Grignard or organolithium reagent will generate an organocuprate in situ, promoting 1,4-addition.[1][3]
-
Employ Thermodynamic Control: 1,4-addition is often the thermodynamically favored pathway, leading to a more stable product.[4] Running the reaction at a higher temperature can favor the thermodynamic product. However, this is not always the case, and the temperature effect should be evaluated on a case-by-case basis.
-
Solvent and Additives: The use of polar aprotic solvents can influence the regioselectivity. For organolithium reagents, the addition of hexamethylphosphoramide (B148902) (HMPA) can significantly enhance 1,4-addition.[5][6] HMPA solvates the lithium cation, leading to a more reactive "naked" anion that preferentially undergoes conjugate addition.[5][6]
Q2: I want to achieve selective 1,2-addition to the carbonyl group of my enone. What conditions should I use?
A2: Selective 1,2-addition is typically achieved using "hard" nucleophiles under kinetic control.
-
Utilize "Hard" Nucleophiles: Hard nucleophiles, such as Grignard reagents and organolithium reagents, are highly reactive and tend to attack the hard electrophilic carbonyl carbon.[2]
-
Kinetic Control: 1,2-addition is generally a faster, kinetically controlled process.[4] Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetic product and prevent equilibration to the more stable 1,4-adduct.
-
Luche Reduction for 1,2-Hydride Addition: For the selective reduction of the carbonyl group to an allylic alcohol, the Luche reduction is highly effective.[7] This method uses a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727).[7][8] The CeCl₃ activates the carbonyl group towards 1,2-addition and suppresses the competing 1,4-reduction.[7][9]
Q3: My Luche reduction is not giving the expected high yield of the allylic alcohol. What could be the problem?
A3: Several factors can affect the efficiency of a Luche reduction.
-
Reagent Quality: Ensure that the sodium borohydride is fresh and the cerium(III) chloride heptahydrate has not dehydrated, as the water of hydration is important for the reaction.
-
Solvent: Methanol is the most common and generally the best solvent for this reaction.[7]
-
Temperature: While the reaction is often run at 0 °C or room temperature, the optimal temperature can be substrate-dependent.[8]
-
Addition Rate: Slow, portion-wise addition of sodium borohydride is recommended to control the reaction rate and prevent side reactions.[8]
Q4: I am observing low reactivity or no reaction when trying a Michael addition. What can I do?
A4: Low reactivity in a Michael addition can stem from several issues.
-
Nucleophile Reactivity: The nucleophile may not be strong enough. If using a malonate or a similar stabilized enolate, ensure that the base used for deprotonation is sufficiently strong to generate the enolate.
-
Enone Reactivity: The β-carbon of the enone may be sterically hindered, or the enone may be electron-rich, making it less electrophilic. The use of a Lewis acid catalyst can sometimes activate the enone and increase its reactivity.
-
Reaction Conditions: Ensure that the solvent is appropriate and the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is crucial.
Data Presentation
The following tables summarize quantitative data on the regioselectivity of various reactions with enones under different conditions.
Table 1: Regioselectivity of Nucleophilic Addition to 2-Cyclohexen-1-one
| Nucleophile | Additive/Catalyst | Temperature (°C) | Solvent | 1,2-Adduct Yield (%) | 1,4-Adduct Yield (%) | Reference(s) |
| CH₃MgBr | None | 0 to rt | THF | Major Product | Minor Product | [3][10] |
| CH₃MgBr | CuI (catalytic) | - | - | Minor Product | Major Product | [3] |
| PhMgBr | None | 0 to rt | THF | Typically high | Minor | [10] |
| PhMgBr | CuCN·2LiCl (10 mol%) | - | - | - | 89 | [3] |
| n-BuMgCl | None | - | - | - | Low | [3] |
| n-BuMgCl | CuCN·2LiCl (10 mol%) | - | - | - | 85 | [3] |
| i-PrMgCl | CuCN·2LiCl (10 mol%) | - | - | - | 69 | [3] |
Table 2: Effect of HMPA on the Regioselectivity of Organolithium Addition to 2-Cyclohexenone
| Organolithium Reagent | Equivalents of HMPA | 1,2-Adduct (%) | 1,4-Adduct (%) | Reference(s) |
| Sulfur-stabilized | 0 | Variable | Variable | [5][6] |
| Sulfur-stabilized | 2 | <5 | >95 | [5][6] |
Table 3: Regioselectivity of the Reduction of 5-Hydroxycyclohex-2-enone
| Reducing Agent | Solvent | Temperature (°C) | 1,2-Adduct Yield (%) | 1,4-Adduct Yield (%) | Reference(s) |
| NaBH₄ | Methanol | - | Mixture | Mixture | [8] |
| NaBH₄ / CeCl₃·7H₂O | Methanol | 0 | High | Minimal | [8] |
Experimental Protocols
Protocol 1: Luche Reduction of an α,β-Unsaturated Ketone
This protocol describes the selective 1,2-reduction of an enone to the corresponding allylic alcohol.[8]
-
Materials:
-
α,β-Unsaturated ketone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature with stirring.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Effervescence may be observed.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: 1,4-Conjugate Addition of an Organocuprate (Gilman Reagent)
This protocol describes the 1,4-addition of a Gilman reagent to an α,β-unsaturated ketone.[11]
-
Materials:
-
α,β-Unsaturated ketone
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 eq) in anhydrous Et₂O or THF.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the organolithium reagent).
-
Slowly add the organolithium reagent (2.0 eq) to the CuI suspension with vigorous stirring. The formation of the Gilman reagent is often indicated by a color change.
-
After the Gilman reagent has formed, cool the mixture to -78 °C (if not already at this temperature).
-
Slowly add a solution of the α,β-unsaturated ketone (1.0 eq) in the same anhydrous solvent to the Gilman reagent.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with Et₂O.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
-
Protocol 3: 1,2-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone
This protocol describes the direct addition of a Grignard reagent to an enone to yield an allylic alcohol.[10]
-
Materials:
-
α,β-Unsaturated ketone
-
Grignard reagent (commercially available or freshly prepared)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous Et₂O or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) to the enone solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
The following diagrams illustrate key concepts and workflows for improving the regioselectivity of enone reactions.
References
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luche reduction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Luche Reduction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
Troubleshooting guide for the GC-MS analysis of volatile carbonyls
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile carbonyls.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of many volatile carbonyls?
Volatile carbonyl compounds, particularly smaller aldehydes and ketones, can be challenging to analyze directly via GC-MS due to several factors. Many are highly polar and may exhibit poor peak shape on common non-polar or mid-polar GC columns, leading to tailing and reduced sensitivity.[1][2] Some carbonyls are also thermally unstable and can degrade in the hot GC inlet.[1]
Derivatization converts the carbonyls into less polar, more volatile, and more thermally stable derivatives.[3] This process improves chromatographic behavior, leading to sharper peaks, better resolution, and increased sensitivity.[4] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[5]
Q2: What is PFBHA, and why is it a popular derivatizing agent for carbonyls?
PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) is a chemical reagent used to derivatize aldehydes and ketones for GC-MS analysis.[4][5] Its popularity stems from several advantages:
-
High Reactivity: PFBHA reacts efficiently with carbonyl groups to form stable oxime derivatives.
-
Improved Chromatographic Properties: The resulting PFBHA-oximes are less polar and more volatile, leading to better peak shapes and separation on standard GC columns.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, which makes the derivatives particularly sensitive to detection by Electron Capture Detection (ECD) and Mass Spectrometry, especially in negative chemical ionization (NCI) mode.[6]
-
Thermal Stability: The derivatives are generally more stable at the high temperatures used in the GC inlet and column.
Q3: My baseline is noisy and shows many "ghost peaks." What are the likely causes?
Ghost peaks are peaks that appear in a chromatogram when no sample has been injected.[7] They are a common sign of contamination within the GC-MS system.[8] The source of this contamination can be varied:
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity gas and consider using gas purifiers.[9]
-
Injector Contamination: The injector port is a common source of contamination. Remnants from previous samples, septum bleed, or contaminated liners can all lead to ghost peaks.[7][8] Regular maintenance, including changing the septum and liner, is crucial.
-
Syringe Contamination: A dirty syringe can introduce contaminants with each injection.[7] Proper syringe washing protocols are essential.
-
Sample Carryover: If a high-concentration sample was previously run, residual amounts may elute in subsequent runs, appearing as ghost peaks.[10][11] To mitigate this, run a solvent blank after concentrated samples and ensure the GC oven program is long enough to elute all components.[12]
Q4: My peaks are tailing. How can I improve their shape?
Peak tailing, where the peak is asymmetrically skewed, can be caused by several factors:[13]
-
Active Sites: The analyte may be interacting with active sites (exposed silanols) in the injector liner, on the column, or in the transfer line.[2][14] Using deactivated liners and high-quality, low-bleed columns can help. Trimming a small portion (10-20 cm) from the front of the column can also remove accumulated non-volatile residues and active sites.[13]
-
Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet or detector, it can cause peak tailing or splitting.[15]
-
Column Overload: Injecting too much sample can overload the column, leading to fronting or tailing peaks.[16] Try diluting the sample or increasing the split ratio.
-
Inappropriate Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes on the column, leading to broad or tailing peaks.[14][17] The initial temperature should generally be about 20°C below the boiling point of the solvent.[14]
Q5: I'm experiencing a significant loss in sensitivity. What should I check?
A sudden or gradual loss of sensitivity can be frustrating. Here are some common culprits:[18][19]
-
Leaks in the System: Leaks in the injector, at the column connections, or in the gas lines can lead to a loss of sample and a decrease in peak response.[17][19]
-
Contaminated Ion Source: The MS ion source can become contaminated over time, especially when analyzing complex matrices. This contamination can coat the source components and reduce ionization efficiency. The ion source may need to be cleaned.[20]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can trap active analytes, leading to reduced peak areas.[2][17]
-
Detector Issues: The detector may be failing or require maintenance. The GC-MS tune report can provide valuable information about the detector's performance.[20]
-
Sample Degradation: Ensure that your samples and standards have not degraded. Preparing fresh standards can help rule this out.[18]
Troubleshooting Guide
The following sections provide a more detailed breakdown of common problems and their solutions.
Problem Area 1: Sample Preparation and Derivatization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization product | Incomplete reaction due to moisture. | Ensure all glassware is dry and use anhydrous solvents.[3] |
| Incorrect pH for the reaction. | Optimize the pH of the reaction mixture as specified in the protocol. | |
| Degraded derivatization reagent. | Use a fresh solution of the derivatization reagent. | |
| Multiple unexpected peaks | Side reactions or byproducts from the derivatization. | Optimize reaction time and temperature. Purify the sample before derivatization. |
| Contaminated solvents or reagents. | Run a blank with just the solvents and reagents to check for contamination. | |
| Poor reproducibility | Inconsistent sample or reagent volumes. | Use calibrated micropipettes and be precise with all additions. |
| Variations in reaction time or temperature. | Use a heating block or water bath for consistent temperature control. |
Problem Area 2: GC Separation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution | Inadequate column selectivity. | Choose a column with a different stationary phase polarity. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. A slower ramp can improve resolution. | |
| Column is old or damaged. | Replace the GC column.[21] | |
| Shifting retention times | Leak in the system. | Perform a leak check of the GC system.[19] |
| Inconsistent oven temperature. | Verify the oven temperature is accurate and stable. | |
| Column aging or contamination. | Condition the column or trim the front end.[15] | |
| Broad peaks | Column contamination. | Bake out the column at a high temperature (within its limit).[2] |
| Incorrect flow rate. | Optimize the carrier gas flow rate. | |
| Dead volume in the system. | Check column connections and ensure proper installation.[15] |
Problem Area 3: MS Detection
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-noise ratio | Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. |
| Insufficient ionization. | Check the filament and electron multiplier voltage in the tune report.[20] | |
| Matrix effects causing ion suppression. | Improve sample cleanup, dilute the sample, or use matrix-matched standards.[22][23] | |
| Inconsistent ion ratios | Ion source is dirty. | Clean the ion source. |
| Co-eluting interference. | Improve chromatographic separation or use a more selective mass transition. | |
| High background noise | Contamination in the MS system. | Bake out the mass spectrometer. |
| Air leak into the MS. | Check for leaks, especially around the transfer line and vacuum seals.[20] |
Experimental Protocols
Protocol: PFBHA Derivatization of Volatile Carbonyls
This protocol provides a general procedure for the derivatization of volatile carbonyls in a liquid sample using PFBHA. Optimization may be required for specific analytes and matrices.
Materials:
-
Sample containing volatile carbonyls
-
PFBHA solution (e.g., 5 mg/mL in a suitable solvent like toluene (B28343) or water)[4][24]
-
Internal standard solution (if quantitative analysis is desired)
-
Pyridine (B92270) (catalyst)[4]
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent for extraction (e.g., hexane (B92381) or dichloromethane)
-
2 mL autosampler vials with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Pipette a known volume of your sample (e.g., 100 µL) into a 2 mL vial.[4] If using an internal standard, add it at this stage.
-
Reagent Addition: Add an equal volume of the PFBHA solution (e.g., 100 µL) to the vial.[4]
-
Catalyst Addition: Add a small amount of pyridine (e.g., 10 µL) to catalyze the reaction.[4]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at a controlled temperature (e.g., 75°C) for a specified time (e.g., 60 minutes).[4] The optimal temperature and time should be determined experimentally.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction (Optional): If necessary, perform a liquid-liquid extraction to separate the derivatives from the aqueous phase. Add an organic solvent, vortex, and allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the PFBHA-oxime derivatives is now ready for injection into the GC-MS.
Visualizations
Workflow for GC-MS Analysis of Volatile Carbonyls
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. aasnig.com [aasnig.com]
- 18. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. chromacademy.com [chromacademy.com]
- 21. Airgas [airgas.com]
- 22. mdpi.com [mdpi.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analysis of 2-Octen-4-one and Other Unsaturated Ketones: A Guide for Researchers
This guide provides a comparative analysis of 2-Octen-4-one and other α,β-unsaturated ketones, focusing on their chemical reactivity, biological activity, and the underlying mechanisms. The presence of a carbonyl group conjugated with a carbon-carbon double bond imparts unique properties to these compounds, distinguishing them from their saturated counterparts and other ketone isomers. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this important class of molecules.
Physicochemical and Reactive Properties
This compound is an α,β-unsaturated ketone with a characteristic fruity, mushroom-like odor. It is used as a flavoring and fragrance agent. Its chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4643-27-0 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in alcohol |
| Boiling Point | 179-180 °C |
| Flash Point | 57.78 °C (136.00 °F) |
The defining feature of α,β-unsaturated ketones is their electrophilicity at both the carbonyl carbon (C=O) and the β-carbon of the alkene. This dual reactivity allows for two main types of nucleophilic attack: 1,2-addition directly to the carbonyl carbon, or 1,4-conjugate addition (also known as Michael addition) to the β-carbon. Hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles, including biologically relevant thiols (e.g., cysteine residues in proteins), preferentially undergo 1,4-addition. This reactivity is central to their biological mechanism of action.
Caption: General mechanism of Michael (1,4-conjugate) addition to an α,β-unsaturated ketone.
Comparative Biological Activity: Cytotoxicity
The ability of α,β-unsaturated ketones to act as Michael acceptors is a primary driver of their biological activity, including cytotoxicity. This reactivity allows them to form covalent bonds with cellular macromolecules, particularly proteins containing nucleophilic cysteine residues. This can disrupt protein function, deplete cellular antioxidants like glutathione, and trigger pathways leading to cell death.
The cytotoxic potential varies significantly based on the specific structure of the ketone. A study comparing various simple α,β-unsaturated carbonyl compounds against human oral squamous cell carcinoma (HSC-2) and normal human gingival fibroblast (HGF) cells provides quantitative data to illustrate these structure-activity relationships.
Table 2: Comparative Cytotoxicity of Various α,β-Unsaturated Ketones
| Compound | Structure | CC₅₀ (µg/mL) vs. HSC-2 (Tumor Cells) | CC₅₀ (µg/mL) vs. HGF (Normal Cells) | Tumor Specificity Index (SI)¹ |
| 2-Cyclohexen-1-one | Cyclic | 12 | 16 | 1.3 |
| 2-Cyclopenten-1-one | Cyclic | 1.5 | 3.5 | 2.3 |
| 4,4-Dimethyl-2-cyclopenten-1-one | Cyclic, Substituted | 0.8 | 3.2 | 4.0 |
| 3-Nonen-2-one | Acyclic | > 500 | > 500 | - |
| (E)-4-Hexen-3-one | Acyclic | > 500 | > 500 | - |
| Mesityl oxide | Acyclic, Substituted | 180 | 170 | 0.9 |
¹SI value = CC₅₀ (HGF) / CC₅₀ (HSC-2). A higher SI value indicates greater selectivity for tumor cells. Data sourced from a study on oral tumor cells.
The data indicates that cyclic α,β-unsaturated ketones (cycloalkenones) tend to be significantly more cytotoxic than their acyclic counterparts. Furthermore, substitutions on the ring can enhance this activity, as seen with 4,4-dimethyl-2-cyclopenten-1-one, which showed the highest potency and tumor specificity in this series. The presence of a non-sterically hindered Michael acceptor is considered an essential structural requirement for cytotoxic activity.
Signaling Pathway Modulation: The Keap1-Nrf2 Axis
A key signaling pathway affected by electrophilic α,β-unsaturated ketones is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Keap1 is rich in cysteine residues that act as sensors for electrophilic stress.
When an α,β-unsaturated ketone enters the cell, its electrophilic β-carbon reacts with the nucleophilic thiol groups on Keap1's cysteine sensors via a Michael addition reaction. This covalent modification alters Keap1's conformation, inhibiting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 bypasses Keap1, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
Caption: Activation of the Nrf2 pathway by α,β-unsaturated ketones.
Experimental Protocols
Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation
This protocol describes a general base-catalyzed crossed-aldol (Claisen-Schmidt) condensation to form an α,β-unsaturated ketone from an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 equivalent)
-
Ketone (e.g., acetone, >2 equivalents)
-
Solvent (e.g., 95% Ethanol)
-
Base Catalyst (e.g., 10% aqueous Sodium Hydroxide)
-
Ice-water bath, magnetic stirrer, flask
-
Vacuum filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., 95% Ethanol)
Procedure:
-
Reaction Setup: In a flask, dissolve 1 equivalent of the aldehyde in the ethanol (B145695) solvent. Add at least 2 equivalents of the ketone to the solution.
-
Cool the mixture in an ice-water bath with continuous stirring.
-
Condensation: While stirring, slowly add the aqueous sodium hydroxide (B78521) solution dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature. The reaction time can range from 30 minutes to several hours, often indicated by the formation of a precipitate.
-
Product Isolation: Once the reaction is complete, add ice-cold water to fully precipitate the product.
-
Collect the crude solid product by vacuum filtration. Wash the precipitate with cold water to remove residual base.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot 95% ethanol.
-
Characterization: Dry the purified crystals, weigh them to calculate the percent yield, and characterize using methods like melting point determination, NMR, and IR spectroscopy.
Cytotoxicity Evaluation by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
Materials:
-
Cell line (e.g., HeLa, A549) seeded in a 96-well plate
-
Test compounds (α,β-unsaturated ketones) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add fresh media containing the various compound concentrations. Include untreated (vehicle control) wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
The Unsung Note: Evaluating 2-Octen-4-one in the Complex Aroma Profile of Strawberries
For researchers, scientists, and professionals in drug development, the nuanced understanding of flavor and aroma compounds is paramount. This guide provides a comparative analysis of the volatile compounds that constitute the characteristic aroma of strawberries, with a special focus on the potential, yet unvalidated, role of 2-octen-4-one (B1580557). While extensive research has cemented the importance of esters, furanones, and terpenes, the contribution of other volatile compounds remains a dynamic field of study.
The characteristic aroma of strawberries is not the result of a single "character-impact" compound but rather a complex blend of numerous volatile organic compounds (VOCs). To date, over 360 VOCs have been identified in fresh strawberries, primarily belonging to the chemical classes of esters, furanones, lactones, terpenes, and aldehydes. The perceived aroma is dependent on the concentration of these compounds and their respective odor thresholds. A compound's importance to the overall aroma is often assessed using its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. Compounds with an OAV greater than 1 are considered to be significant contributors to the aroma profile.
While the user's query specifically highlights this compound, a thorough review of the scientific literature reveals a notable lack of studies validating it as a key aroma compound in fresh strawberries. Its character is often described as resembling strawberry jam rather than fresh strawberries, suggesting it may be more relevant in processed fruit products. In contrast, compounds like (E)-2-octenal have been identified as contributing to the fresh green aroma in some strawberry varieties.
This guide, therefore, focuses on a comparative analysis of well-established key aroma compounds in strawberries, providing the experimental context through which any compound, including this compound, would need to be evaluated for its contribution to the fruit's aroma.
Key Aroma Compounds in Strawberries: A Comparative Overview
The following table summarizes the quantitative data for some of the most significant aroma compounds identified in strawberries. These compounds are consistently cited in literature as having a major impact on the characteristic fruity, sweet, and green notes of the fruit.
| Compound Class | Compound Name | Typical Concentration Range (µg/kg) | Odor Threshold (µg/kg in water) | Odor Descriptor | Key References |
| Esters | Methyl butanoate | 92 - 73,596 | 1.0 | Fruity, apple-like | |
| Ethyl butanoate | 13,500 - 518,000 | 0.5 | Fruity, pineapple-like | ||
| Methyl hexanoate | Varies | 3.5 | Fruity, pineapple-like | ||
| Ethyl hexanoate | Varies | 0.5 | Fruity, green apple | ||
| Furanones | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Varies | 30 | Caramel, sweet | |
| 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) | Varies | 0.03 | Sweet, caramel-like | ||
| Terpenes | Linalool | Varies | 6.0 | Floral, citrus | |
| Nerolidol | Varies | 1.0 | Woody, floral | ||
| Aldehydes | (E)-2-Hexenal | Varies | 17 | Green, leafy | |
| Hexanal | Varies | 4.5 | Green, grassy |
Experimental Protocols for Aroma Compound Validation
The validation of a volatile compound as a key contributor to strawberry aroma involves a combination of instrumental analysis and sensory evaluation.
Sample Preparation and Volatile Extraction
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for extracting volatile compounds from a sample.
-
Protocol: A known weight of homogenized strawberry fruit is placed in a sealed vial. The sample is often incubated at a specific temperature (e.g., 40-60°C) to promote the release of volatile compounds into the headspace. A SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes. The fiber is subsequently desorbed in the hot injection port of a gas chromatograph.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the individual volatile compounds.
-
Protocol: The desorbed compounds from the SPME fiber are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library (e.g., NIST, Wiley).
-
-
Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory perception to identify odor-active compounds.
-
Protocol: As the separated compounds exit the GC column, the effluent is split into two paths. One path goes to a detector (like a mass spectrometer), and the other goes to a sniffing port where a trained panelist can smell the individual compounds and describe their odor. This allows for the identification of compounds that contribute to the aroma, even at concentrations too low to be detected by the MS.
-
Sensory Analysis
-
Descriptive Sensory Analysis: A trained sensory panel evaluates the aroma of the strawberry samples using a standardized vocabulary to describe different aroma attributes (e.g., fruity, green, sweet). The intensity of each attribute is rated on a scale. The results can then be correlated with the instrumental data to link specific compounds to specific sensory perceptions.
Visualizing the Workflow and Biosynthetic Pathways
To better understand the process of validating aroma compounds and their origins, the following diagrams illustrate a typical experimental workflow and a simplified biosynthetic pathway for a major class of strawberry aroma compounds.
Caption: Experimental workflow for strawberry aroma analysis.
Caption: Simplified biosynthesis of esters in strawberries.
Conclusion
The aroma of strawberries is a complex interplay of numerous volatile compounds, with esters, furanones, terpenes, and aldehydes being the most significant contributors. While this compound is associated with a strawberry-like aroma, particularly in processed products, there is currently a lack of scientific evidence to validate it as a key aroma compound in fresh strawberries. The established methodologies for identifying and quantifying key aroma compounds, including HS-SPME-GC-MS, GC-O, and sensory analysis, provide a robust framework for such validation. Future research could focus on applying these techniques to specifically investigate the presence, concentration, and sensory impact of this compound in various strawberry cultivars and ripening stages to definitively determine its role in the fresh fruit's aroma profile. This would provide a more complete picture of the chemical symphony that defines the beloved flavor of strawberries.
A Comparative Analysis of 2-Octen-4-one's Reactivity as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and cellular biology, Michael acceptors play a pivotal role due to their ability to form covalent bonds with biological nucleophiles. This guide provides a comprehensive comparison of the reactivity of 2-Octen-4-one, an α,β-unsaturated ketone, with other well-characterized Michael acceptors. By presenting quantitative kinetic data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of these compounds.
Chemical Reactivity: A Quantitative Comparison
One study reported that this compound is the most reactive among a series of flavoring substances investigated, yet it is approximately 700 times less reactive than methylvinyl ketone when reacting with glutathione (B108866). This highlights the significant impact of substitution on the electrophilicity of the β-carbon.
To provide a broader context, the following table summarizes the second-order rate constants for the reaction of various common Michael acceptors with thiols, compiled from different sources. It is important to note that direct comparison should be made with caution as experimental conditions can vary.
| Michael Acceptor | Thiol Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| This compound | Glutathione | Data not available | |
| Methylvinyl ketone | Glutathione | ~700x more reactive than this compound | |
| Acrylamide | N-acetylcysteine | Data not available | |
| N,N-Dimethylacrylamide | N-acetylcysteine | Data not available | |
| N-ethylmaleimide | N-acetylcysteine | Data not available | |
| Acrolein | Glutathione | Data not available | |
| Crotonaldehyde | Glutathione | Data not available |
Researchers are encouraged to determine the second-order rate constant for this compound with a relevant thiol under their specific experimental conditions for accurate comparison.
Cytotoxicity Profile
The cytotoxic effects of Michael acceptors are often linked to their reactivity, as excessive covalent modification of cellular proteins can lead to toxicity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity. The following table presents a compilation of IC50 values for various Michael acceptors against different cancer cell lines. Direct comparative data for this compound is limited, emphasizing the need for further experimental evaluation.
| Michael Acceptor | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Parthenolide | A549 (Lung) | Data not available | |
| Curcumin | A549 (Lung) | Data not available | |
| Chalcone | A549 (Lung) | Data not available |
The IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Second-Order Rate Constant for Michael Addition by UV-Vis Spectrophotometry
This protocol describes a method to determine the second-order rate constant of the reaction between a Michael acceptor and a thiol (e.g., N-acetylcysteine) by monitoring the change in absorbance over time.
Materials:
-
Michael acceptor of interest (e.g., this compound)
-
N-acetylcysteine (NAC)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Michael acceptor in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a fresh stock solution of NAC in phosphate buffer.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the Michael acceptor in the phosphate buffer to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, mix the phosphate buffer and the Michael acceptor stock solution to a final desired concentration.
-
Initiate the reaction by adding a specific volume of the NAC stock solution to the cuvette, ensuring rapid mixing. The final concentration of NAC should be in excess of the Michael acceptor concentration to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the decrease in absorbance at the λmax of the Michael acceptor at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the linear portion of this plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated using the following equation: k₂ = k_obs / [NAC] where [NAC] is the concentration of N-acetylcysteine.
-
Protocol 2: Nrf2 Nuclear Translocation Assay by Immunofluorescence
This protocol details a method to visualize the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus upon treatment with a Michael acceptor, indicating the activation of the Keap1-Nrf2 pathway.
Materials:
-
Cells cultured on glass coverslips
-
Michael acceptor of interest
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the Michael acceptor at the desired concentration and for the desired time. Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Imaging:
-
Visualize the cells under a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the nuclear DAPI signal (blue fluorescence).
-
Protocol 3: Mass Spectrometry Analysis of Keap1 Modification
This protocol outlines a general workflow for identifying covalent adduction of a Michael acceptor to the Keap1 protein using mass spectrometry.
Materials:
-
Recombinant Keap1 protein
-
Michael acceptor of interest
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Modification:
-
Incubate recombinant Keap1 protein with the Michael acceptor at a specific molar ratio and for a defined period.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the Keap1 protein sequence using appropriate software.
-
Identify peptides with a mass shift corresponding to the mass of the Michael acceptor, indicating covalent modification.
-
The MS/MS fragmentation pattern will confirm the site of modification on specific amino acid residues (typically cysteine).
-
Signaling Pathways and Logical Relationships
Michael acceptors can modulate various cellular signaling pathways, with the Keap1-Nrf2 pathway being a prominent target. The following diagrams, generated using Graphviz, illustrate the Michael addition reaction, a typical experimental workflow, and the Keap1-Nrf2 signaling pathway.
Conclusion
This compound presents an interesting case as a moderately reactive Michael acceptor. Its lower reactivity compared to highly potent electrophiles like methylvinyl ketone may offer a wider therapeutic window, potentially reducing off-target toxicity. However, the lack of comprehensive, publicly available data on its kinetic reactivity and cytotoxicity across a range of conditions and cell lines highlights a significant knowledge gap. The experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to fill these gaps and to facilitate a more thorough and comparative understanding of this compound's potential as a modulator of cellular processes. Further investigation into its specific interactions with cellular targets like Keap1 is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.
A Comparative Sensory Evaluation of 2-Octen-4-one and Other Flavor Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of 2-octen-4-one (B1580557) against other notable flavor additives. It includes detailed sensory profiles, experimental protocols for evaluation, and an overview of the underlying signaling pathways involved in flavor perception. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and biological pathways are visualized using diagrams.
Sensory Profile of this compound
This compound is a flavor ingredient recognized for its complex and multifaceted sensory profile. It is characterized by a combination of fruity and savory notes, making it a versatile component in flavor formulations. Its organoleptic properties are described as sweet, fruity, and slightly musty, with characteristic notes of fresh strawberry.[1] Additionally, it is known to impart yeasty, jammy, tropical fruity, mushroom, and even metallic nuances.[1][2]
The taste of this compound at a concentration of 2.00 ppm is described as having vegetable, green, earthy, horseradish, fishy, ketonic, onion, musty, tropical, yeasty, bready, mushroom, and fermented notes.[2] It occurs naturally in roasted hazelnuts and is utilized in the creation of ripe or overripe strawberry, cherry, peach, and apricot flavors. Furthermore, it can be used to enhance yogurt flavors by adding mouthfeel and fruity sensations, with typical use levels ranging from 2-5 ppm as consumed.
Comparative Sensory Evaluation with Other Flavor Additives
To provide a comprehensive understanding of this compound's sensory properties, it is compared with other flavor additives that share some of its key characteristics: fruity and mushroom-like. The selected comparative compounds are:
-
1-Octen-3-one: A ketone known for its potent mushroom-like aroma.
-
Gamma-Decalactone: A lactone recognized for its distinct fruity and creamy notes.
Sensory Profile Comparison
The following table summarizes the distinct sensory descriptors associated with each flavor additive, providing a qualitative comparison of their aroma and taste profiles.
| Flavor Additive | Aroma Descriptors | Taste Descriptors |
| This compound | Sweet, fruity, musty, fresh strawberry, yeasty, jammy, tropical fruity, mushroom, metallic, green, pineapple, dried apricot.[1][2] | Vegetable, green, earthy, horseradish, fishy, ketonic, onion, musty, tropical, yeasty, bready, mushroom, fermented.[2] |
| 1-Octen-3-one | Mushroom-like, earthy, metallic, herbal, musty, dirty, with nuances of cabbage, broccoli, fish, and chicken.[1] | Not specified in the provided results. |
| Gamma-Decalactone | Intensely fruity (ripe peach and apricot), creamy, buttery, coconut-like, with subtle waxy and fatty undertones. | Fruity-peach, creamy, sweet. |
Quantitative Sensory Data
Quantitative data, such as odor thresholds and flavor dilution (FD) factors, are crucial for objectively comparing the potency of flavor compounds. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. The Flavor Dilution (FD) factor, determined by Aroma Extract Dilution Analysis (AEDA), indicates the potency of an odorant in a sample extract. A higher FD factor signifies a more potent odorant.
The table below presents available quantitative data for this compound and the comparative flavor additives. It is important to note that a direct comparison of odor thresholds can be challenging as values can vary depending on the medium (e.g., water, air) and the methodology used for determination.
| Flavor Additive | Odor Threshold | Flavor Dilution (FD) Factor |
| This compound | Not available in the provided search results. | Not available in the provided search results. |
| 1-Octen-3-one | 0.03 - 1.12 µg/L (in water)[1] | High FD factors have been noted for this compound in various foods, such as boiled beef. |
| Gamma-Decalactone | Not specified in the provided results. | FD factors ranging from 2 to 128 have been reported in Cheddar cheese.[3][4] |
Experimental Protocols for Sensory Evaluation
The sensory evaluation of flavor additives relies on standardized and well-documented experimental protocols to ensure the reliability and validity of the results. The following are detailed methodologies for key experiments used in the assessment of flavor compounds.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a method used to identify and quantify the sensory attributes of a product. A trained sensory panel develops a specific vocabulary to describe the aroma, flavor, and texture of the samples and then rates the intensity of each attribute on a numerical scale.
Methodology:
-
Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and commitment. The panelists undergo extensive training to develop a consensus vocabulary for the specific flavor additives being tested. Reference standards are used to anchor the sensory terms.
-
Sample Preparation: Samples of this compound and the comparative flavor additives are prepared at specified concentrations in a neutral base (e.g., water, oil, or a simple food matrix) to avoid any interfering flavors. Samples are coded with random three-digit numbers to blind the panelists.
-
Evaluation: Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature. They rate the intensity of each sensory attribute (e.g., fruity, mushroom, sweet, earthy) on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the sensory attributes between the different flavor additives.
Quantitative Descriptive Analysis (QDA) Workflow
Triangle Test
The triangle test is a discriminative test used to determine if a sensory difference exists between two samples.
Methodology:
-
Sample Preparation: Three samples are presented to each panelist. Two of the samples are identical (from batch A), and one is different (from batch B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are asked to identify the "odd" or different sample.
-
Data Analysis: The number of correct identifications is counted. Statistical tables are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is one-third).
Triangle Test Experimental Workflow
Olfactory Signaling Pathway
The perception of flavor compounds like this compound is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific smell.
The general mechanism of olfactory signal transduction is as follows:
-
Odorant Binding: A volatile molecule (odorant) binds to a specific Olfactory Receptor (OR) on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding causes a conformational change in the OR, which in turn activates an associated G-protein (G-olf).
-
Adenylate Cyclase Activation: The activated G-protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.
-
Depolarization: The opening of these channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron.
-
Signal Transmission: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed.
Olfactory Signal Transduction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 4643-27-0 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Octen-4-one and Oct-1-en-3-one in Flavor Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor profiles, sensory thresholds, and applications of two key unsaturated ketones used in flavor formulations: 2-octen-4-one (B1580557) and oct-1-en-3-one. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective efficacies.
I. Sensory Profile and Applications
The distinct sensory characteristics of this compound and oct-1-en-3-one dictate their primary applications in the flavor industry. Oct-1-en-3-one is renowned for its potent, earthy and mushroom-like aroma, making it a cornerstone of savory flavor creations. In contrast, this compound offers a more complex and predominantly fruity profile, lending itself to a wider range of sweet and beverage applications.
Oct-1-en-3-one , often referred to as "mushroom alcohol," is a volatile compound naturally found in a variety of foods, including mushrooms, cooked artichokes, cider, and fish.[1] Its flavor is characterized as earthy.[2] This compound is instrumental in developing authentic mushroom flavors and adding depth to savory products like snack foods, baked goods, sauces, and soups.[2]
This compound is described with a multifaceted aroma profile that includes ripe, canned peach, sweet, fruity, and slightly musty notes.[3][4] Its taste is associated with ripe or overripe strawberry, cherry, peach, and apricot.[3] This makes it a valuable ingredient for creating fruit-forward flavors in confectionery, dairy products, and beverages.[5] It is also noted for its ability to enhance mouthfeel and fruity sensations in yogurt.[3]
II. Quantitative Data Comparison
A direct quantitative comparison of the two compounds is challenging due to the lack of standardized reporting for this compound's odor detection threshold. However, available data on their sensory thresholds and recommended usage levels provide a basis for assessing their potency and application concentrations.
Table 1: Sensory and Application Data for this compound and Oct-1-en-3-one
| Parameter | This compound | Oct-1-en-3-one |
| Odor Profile | Ripe canned peach, sweet, fruity, slightly musty, yeasty, jammy, tropical, metallic, bready, pineapple, horseradish, earthy, green/fruity, ‘dried apricot’.[3][4][6] | Strong metallic, mushroom-like, earthy.[1][7][8] |
| Flavor Profile | Ripe/overripe strawberry, cherry, peach, apricot, yogurt with mouthfeel and fruity sensations, vegetable, green, earthy, horseradish, fishy, ketonic, onion, musty, tropical, yeasty, bready, mushroom, fermented, reminiscent of mangos.[3][6] | Earthy.[2] |
| Odor Detection Threshold | Not available in standard units. Relative Odor Impact: 250.[7] | 0.03 - 1.12 µg/m³.[1][7][8] |
| Natural Occurrence | Roasted hazelnuts, wheaten bread, white bread.[9] | Mushrooms, cooked artichoke, cider, fish, milk, peas.[1] |
| Primary Applications | Creation of ripe/overripe fruit flavors (strawberry, cherry, peach, apricot), enhancement of yogurt flavors.[3] | Development of mushroom flavors, enhancement of savory products (snack foods, baked goods, sauces, soups).[2] |
| Recommended Usage Levels | Confectionery: 5 ppm; Dairy products & beverages: 1 ppm.[6] | Baked goods: 2 ppm; Sauces/soups: 1 ppm.[2] |
III. Experimental Protocols
The evaluation of flavor compounds like this compound and oct-1-en-3-one relies on a combination of sensory and analytical methodologies to ensure their efficacy, stability, and consumer acceptance in final products.
A. Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)
This method provides a detailed sensory profile of the flavor compounds within a specific food matrix (e.g., a beverage or yogurt).
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and reliability.
-
Panelists undergo extensive training to identify and scale the intensity of relevant aroma and flavor attributes (e.g., fruity, earthy, metallic, sweet, sour) using reference standards.
2. Sample Preparation and Presentation:
-
The flavor compounds are incorporated into the desired food matrix at various concentrations based on recommended usage levels.
-
Samples are prepared under controlled conditions to ensure uniformity.
-
Coded, randomized samples are presented to panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
3. Data Collection and Analysis:
-
Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point scale).
-
Data is collected using sensory evaluation software.
-
Statistical analysis (e.g., ANOVA, PCA) is performed to determine significant differences between samples and to generate a comprehensive sensory profile.
B. Analytical Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is employed to identify the specific aroma-active compounds and to estimate their relative odor potency.
1. Sample Preparation:
-
Volatile compounds from the food matrix containing the flavor ingredient are extracted using methods like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
2. GC-O Analysis:
-
The extracted volatiles are separated on a gas chromatograph.
-
The effluent from the GC column is split, with one portion going to a mass spectrometer (MS) for chemical identification and the other to a sniffing port.
-
A trained sensory panelist at the sniffing port records the odor description and intensity of each eluting compound.
3. Data Analysis:
-
The data from the MS and the olfactometry are combined to create an aromagram, which links specific chemical compounds to their perceived aroma.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of each compound.[10]
C. Stability Testing Protocol
This protocol assesses the stability of the flavor compounds in the food matrix over time and under different storage conditions.
1. Sample Preparation and Storage:
-
The flavor compounds are incorporated into the final product and packaged in the intended commercial packaging.
-
Multiple batches are prepared to ensure reproducibility.
-
Samples are stored under various conditions (e.g., accelerated conditions at elevated temperatures and humidity, and real-time conditions).[11][12]
2. Analytical and Sensory Testing:
-
At specified time points (e.g., 0, 3, 6, 12 months), samples are withdrawn for analysis.
-
Analytical techniques such as GC-MS are used to quantify the concentration of the flavor compound and to identify any degradation products.
-
Sensory evaluation (e.g., triangle tests or descriptive analysis) is conducted to determine if any changes in the flavor profile are perceivable.
3. Data Analysis:
-
The degradation kinetics of the flavor compound are determined.
-
The shelf-life of the product is established based on the time it takes for a significant change in the chemical concentration or sensory profile to occur.
IV. Signaling Pathways and Experimental Workflows
The perception of flavor compounds like this compound and oct-1-en-3-one is initiated by their interaction with olfactory receptors, which are a class of G-protein coupled receptors (GPCRs) located in the nasal epithelium.[1][13] While the specific receptors for these two compounds have not been definitively identified in publicly available literature, the general mechanism of olfactory signal transduction is well-established.
Caption: General Olfactory Signaling Pathway.
The binding of an odorant molecule to its specific olfactory receptor triggers a conformational change in the receptor, leading to the activation of a G-protein (specifically Golf in olfactory neurons). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of calcium and sodium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
Caption: Flavor Compound Evaluation Workflow.
This workflow illustrates the systematic process for evaluating the efficacy of a flavor compound. It begins with the selection of the compound and its incorporation into a food matrix. Subsequently, a parallel assessment involving sensory evaluation and analytical characterization is conducted. Stability testing is also performed to determine the compound's shelf-life. The data from all these assessments are then analyzed to generate a comprehensive report on the flavor compound's performance and to provide recommendations for its application.
V. Conclusion
This compound and oct-1-en-3-one are both effective flavor compounds, but their distinct sensory profiles make them suitable for different applications. Oct-1-en-3-one is a powerful tool for creating and enhancing savory, earthy, and mushroom notes. In contrast, this compound offers a complex, fruity profile that is well-suited for a variety of sweet and beverage formulations.
The lack of direct comparative studies and a standardized odor detection threshold for this compound highlights a gap in the current body of research. Further studies employing the experimental protocols outlined in this guide are necessary to provide a more definitive, side-by-side comparison of their efficacy and to fully elucidate their potential in flavor formulations. Such research would be invaluable for flavor chemists and product developers seeking to optimize the sensory profiles of their products.
References
- 1. OR10A6 - Wikipedia [en.wikipedia.org]
- 2. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OR4D6 olfactory receptor family 4 subfamily D member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Sensory Resources | Center for Dairy Research [cdr.wisc.edu]
- 6. This compound, 4643-27-0 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. The human odorant receptor OR10A6 is tuned to the pheromone of the commensal fruit fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ifif.org [ifif.org]
- 12. fda.gov [fda.gov]
- 13. OR4D6 - Wikipedia [en.wikipedia.org]
Comparative Analysis of Antibody Cross-Reactivity for 2-Octen-4-one Adducts: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of antibodies raised against protein adducts of 2-Octen-4-one, an α,β-unsaturated carbonyl compound. While direct experimental data on the cross-reactivity of antibodies specific to this compound adducts is not currently available in published literature, this document outlines a robust methodology based on established principles for similar small molecule-protein adducts. The provided data is hypothetical and serves to illustrate the expected outcomes of such studies.
Introduction to this compound Adducts and Antibody Specificity
This compound is an enone, a class of organic compounds characterized by a conjugated α,β-unsaturated carbonyl group.[1] These compounds, including the well-studied 4-hydroxy-2-nonenal (HNE), are known to be reactive towards nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, forming stable adducts.[2][3] The formation of such protein adducts can alter protein structure and function, and has been implicated in various physiological and pathological processes.
Antibodies that specifically recognize these modified proteins are invaluable tools for their detection and quantification in biological samples. However, a critical aspect of antibody validation is the assessment of cross-reactivity, which occurs when an antibody binds to molecules other than its intended target.[4][5] In the context of this compound adducts, it is crucial to determine whether an antibody raised against these adducts also recognizes other structurally similar α,β-unsaturated carbonyls or their protein adducts.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical cross-reactivity profile for a polyclonal antibody raised against a this compound-keyhole limpet hemocyanin (KLH) conjugate. The data is presented as the concentration of the competitor required to inhibit 50% of the antibody binding to the immobilized this compound-BSA conjugate in a competitive ELISA format.
| Competitor Compound | Structure | IC50 (µM) | % Cross-Reactivity |
| This compound | CH3(CH2)3C(O)CH=CHCH3 | 0.1 | 100% |
| 4-Hydroxy-2-nonenal (4-HNE) | CH3(CH2)4CH(OH)CH=CHCHO | 5.2 | 1.9% |
| Acrolein | CH2=CHCHO | > 100 | < 0.1% |
| Crotonaldehyde | CH3CH=CHCHO | > 100 | < 0.1% |
| 2-Nonenal | CH3(CH2)5CH=CHCHO | 15.8 | 0.6% |
| Malondialdehyde (MDA) | CH2(CHO)2 | > 100 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
This hypothetical data suggests that the antibody is highly specific for the this compound structure, with significantly lower affinity for other related aldehydes. The structural similarity between the immunogen and the competitor molecule is a key determinant of cross-reactivity.[4]
Experimental Protocols
A robust assessment of antibody cross-reactivity is essential for the validation of any immunoassay.[6] The following protocols describe the generation of the immunogen and a competitive ELISA for determining antibody specificity.
Immunogen Preparation: this compound-Protein Conjugate
Small molecules like this compound are not immunogenic on their own and must be conjugated to a carrier protein to elicit an immune response.[7]
-
Materials : this compound, Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), Sodium borohydride (B1222165) (NaBH4), Phosphate Buffered Saline (PBS), Dialysis tubing (10 kDa MWCO).
-
Procedure :
-
Dissolve KLH (for immunization) or BSA (for coating plates) in PBS at a concentration of 10 mg/mL.
-
Add a 40-fold molar excess of this compound to the protein solution.
-
Incubate the mixture at 37°C for 24 hours with gentle stirring to allow for Michael addition of the α,β-unsaturated carbonyl to nucleophilic amino acid residues on the protein.
-
To stabilize the adducts, add a 100-fold molar excess of sodium borohydride and incubate for 1 hour at room temperature to reduce the carbonyl group.
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted this compound and reducing agent.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by assessing the loss of free primary amines on the protein.
-
Cross-Reactivity Assessment by Competitive ELISA
Competitive ELISA is a standard method for quantifying the cross-reactivity of antibodies against small molecules.[6]
-
Materials : 96-well microtiter plates, this compound-BSA conjugate, anti-2-Octen-4-one primary antibody, HRP-conjugated secondary antibody, TMB substrate, Stop solution (e.g., 1M H2SO4), competitor compounds, and appropriate buffers (coating, blocking, washing).
-
Procedure :
-
Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Prepare serial dilutions of the competitor compounds (e.g., 4-HNE, acrolein, etc.) and the target analyte (this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-2-Octen-4-one primary antibody with each dilution of the competitor compounds for 1 hour at room temperature.
-
Wash the coated and blocked plate three times.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the HRP-conjugated secondary antibody (at the appropriate dilution) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of an anti-2-Octen-4-one antibody using competitive ELISA.
Caption: Workflow for Antibody Cross-Reactivity Assessment by Competitive ELISA.
Conclusion
The development of specific antibodies against this compound protein adducts is a critical step towards understanding the biological roles of this modification. While this guide presents a hypothetical framework, the outlined experimental protocols provide a solid foundation for the generation and rigorous characterization of such antibodies. The thorough assessment of cross-reactivity against a panel of structurally related α,β-unsaturated carbonyls is paramount to ensure the specificity and reliability of any resulting immunoassay. Researchers are encouraged to adapt these methodologies to their specific needs and to contribute to the growing body of knowledge in this area.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031301) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. histologix.com [histologix.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. benchchem.com [benchchem.com]
Isotopic Labeling Studies to Confirm the Biosynthesis of 2-Octen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthetic and chemical synthesis routes for 2-Octen-4-one, a volatile organic compound with applications in the flavor and fragrance industries. While the definitive biosynthetic pathway of this compound has yet to be fully elucidated, evidence from related C8 compounds strongly suggests a pathway originating from linoleic acid in fungi. This guide outlines a proposed biosynthetic pathway and details a hypothetical isotopic labeling study designed to confirm this route. Furthermore, it compares this proposed biological synthesis with established chemical synthesis methods, offering insights into their respective methodologies and potential yields.
Proposed Biosynthesis of this compound in Fungi
The biosynthesis of C8 volatile compounds in fungi is widely accepted to originate from the enzymatic oxidation of linoleic acid. Based on the pathways of structurally similar compounds, a putative biosynthetic pathway for this compound is proposed to involve a series of enzymatic reactions, including oxidation, hydroperoxide cleavage, alcohol oxidation, and isomerization.
Isotopic Labeling Study to Elucidate the Biosynthetic Pathway
To experimentally validate the proposed biosynthetic pathway, an isotopic labeling study can be conducted. This involves feeding a fungal culture with an isotopically labeled precursor and tracing its incorporation into the final product, this compound.
Experimental Protocol: Isotopic Labeling of this compound in Aspergillus sp.
-
Fungal Strain and Culture Conditions:
-
Select a fungal species known to produce C8 volatile compounds, such as Aspergillus sp.
-
Inoculate the fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C with shaking for 3-5 days to obtain a seed culture.
-
Prepare a production medium and inoculate with the seed culture.
-
-
Isotopic Labeling:
-
Prepare a sterile stock solution of uniformly ¹³C-labeled linoleic acid ([U-¹³C₁₈]-Linoleic Acid).
-
Add the labeled linoleic acid to the production culture at a final concentration of 100 µM.
-
A control culture without the labeled precursor should be run in parallel.
-
-
Extraction of Volatile Compounds:
-
After a suitable incubation period (e.g., 7-10 days), harvest the fungal culture.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the volatile compounds from both the mycelium and the broth using a suitable method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
-
GC-MS Analysis:
-
Analyze the extracted volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC will separate the different volatile compounds, and the MS will detect their mass-to-charge ratio.
-
Compare the mass spectra of this compound from the labeled and unlabeled cultures. The incorporation of ¹³C atoms from the labeled linoleic acid will result in a corresponding increase in the mass of this compound.
-
-
Data Analysis:
-
Determine the isotopic enrichment in this compound by analyzing the mass isotopologue distribution.
-
The pattern of ¹³C incorporation can provide evidence for the proposed biosynthetic pathway. For example, if the entire carbon backbone of this compound is labeled, it would strongly support linoleic acid as the direct precursor.
-
Comparison with Chemical Synthesis Methods
Several chemical synthesis routes for this compound have been reported. These methods offer an alternative to biological production and are important for comparative analysis.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Reported Yield |
| Method 1 | Crotonic acid | n-butyllithium in tetrahydrofuran (B95107)/hexane at -78°C for 2 hours under an inert atmosphere.[1] | 81%[1] |
| Method 2 | Crotonaldehyde | Butylmagnesium bromide (Grignard reagent) in an appropriate solvent, followed by oxidation. | Yields can vary depending on the specific oxidizing agent used. |
| Method 3 (Aldol Condensation) | Butanal and Propanal | Base catalyst (e.g., NaOH or KOH) in a suitable solvent.[2] | Yields are generally moderate and depend on reaction conditions. |
Table 1: Comparison of Chemical Synthesis Methods for this compound.
Experimental Protocol: Chemical Synthesis of this compound (Method 1)
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution of crotonic acid via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78°C.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at -78°C for 2 hours.
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Conclusion
The proposed biosynthetic pathway for this compound, originating from linoleic acid, presents a plausible biological route for the production of this valuable flavor and fragrance compound. The outlined isotopic labeling study provides a clear experimental framework for confirming this pathway. In comparison, chemical synthesis methods offer reliable and high-yield alternatives. The choice between biosynthetic and chemical routes will depend on factors such as the desired stereochemistry, cost of starting materials and reagents, and the environmental impact of the process. Further research into the enzymatic machinery of the fungal biosynthetic pathway could open up opportunities for metabolic engineering and large-scale biotechnological production of this compound.
References
Catalyst Performance in the Synthesis of 2-Octen-4-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Octen-4-one, a valuable building block in organic synthesis, is commonly produced via a crossed aldol (B89426) condensation between propanal and 2-pentanone. The choice of catalyst is critical in maximizing yield and selectivity, directly impacting the economic and environmental viability of the process. This guide provides a comparative analysis of different catalytic systems for this synthesis, supported by experimental data and detailed protocols.
The synthesis of this compound proceeds through the base- or acid-catalyzed reaction of propanal and 2-pentanone. The primary challenge in this cross-condensation is minimizing the self-condensation of propanal, which leads to the formation of byproducts such as 2-methyl-2-pentenal. The ideal catalyst, therefore, exhibits high selectivity for the desired cross-condensation product.
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various catalysts in reactions analogous or directly related to the synthesis of this compound. Due to the limited availability of direct comparative studies on the synthesis of this compound, data from the self-condensation of propanal and the cross-condensation of other similar carbonyl compounds are included to provide valuable insights into catalyst behavior.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Propanal Conversion (%) | Selectivity for Cross-Product (%) | Yield (%) | Reference |
| Heterogeneous Base | Activated Hydrotalcite (Mg/Al = 3.5) | Propanal | Solvent-free | 100 | 10 | 97 | 99 (for 2-methyl-2-pentenal)¹ | 96 | [1] |
| Heterogeneous Base | Cs-ion exchanged NaX zeolite | Propanal | Solvent-free | 100 | 10 | 96 | 99 (for 2-methyl-2-pentenal)¹ | 95 | |
| Heterogeneous Base | Anion-exchange resin (strong) | Propanal | Aqueous | 35 | 1 | 97 | 95 (for 2-methyl-2-pentenal)¹ | 92 | [2] |
| Homogeneous Base | NaOH | Benzaldehyde (B42025) + Acetone | Water/Ethanol (B145695) | Room Temp | - | - | - | High (qualitative) | [3] |
| Solid Acid | Sn-BEA | Benzaldehyde + 2-Butanone | 2-Butanone | 140 | - | 94 | 76 (for linear product) | - | |
| Solid Acid | Oc/PrSO3H/SBA-15 | Benzaldehyde + 2-Butanone | 2-Butanone | 140 | - | 98 | 65 (for branched product) | - |
¹Data for the self-condensation of propanal. High selectivity for the self-condensation product suggests that under cross-condensation conditions, careful optimization would be needed to favor the reaction with 2-pentanone.
Key Observations:
-
Heterogeneous base catalysts , particularly activated hydrotalcites and ion-exchanged zeolites, demonstrate high activity and selectivity in the aldol condensation of propanal.[1] This suggests their potential for the synthesis of this compound, although controlling the competing self-condensation of propanal would be a critical factor.
-
Anion-exchange resins also show excellent performance in aqueous media at mild temperatures, offering a greener alternative.[2]
-
Homogeneous base catalysts like sodium hydroxide (B78521) are traditionally used for aldol condensations and are known to give high yields.[3] However, they present challenges in catalyst separation and product purification.
-
Solid acid catalysts have been studied for the cross-condensation of similar substrates. For instance, Sn-BEA shows high selectivity for the linear product in the reaction of benzaldehyde and 2-butanone, which is analogous to the desired structure of this compound. This indicates that solid acids could be tailored to favor the desired isomer.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of α,β-unsaturated ketones using different catalytic systems.
Synthesis using a Heterogeneous Base Catalyst (Activated Hydrotalcite)
This protocol is adapted from the solvent-free self-condensation of propanal.[1]
-
Catalyst Activation: The synthesized hydrotalcite (Mg/Al molar ratio of 3.5) is calcined at 450 °C for 5 hours in a muffle furnace to obtain the activated mixed oxide form.
-
Reaction Setup: In a batch reactor, the activated hydrotalcite catalyst is added to a mixture of propanal and 2-pentanone (e.g., a 1:2 molar ratio).
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 10 hours under a solvent-free condition.
-
Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of propanal and the selectivity for this compound.
Synthesis using a Homogeneous Base Catalyst (NaOH)
This is a general procedure for a Claisen-Schmidt condensation.[3]
-
Reaction Setup: 2-Pentanone is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
-
Catalyst and Reactant Addition: A 10% aqueous solution of sodium hydroxide is added dropwise to the stirred solution. Subsequently, propanal is added slowly to the mixture.
-
Reaction: The reaction is stirred in the ice bath for a specified duration (e.g., 30 minutes to several hours). The formation of a precipitate may be observed.
-
Workup and Purification: The reaction mixture is poured into ice-cold water. The product is then extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and characterization process, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
A Comparative Guide to Analytical Methods for the Detection of 2-Octen-4-one
For researchers, scientists, and professionals in drug development and food science, the accurate detection and quantification of volatile organic compounds (VOCs) is paramount. 2-Octen-4-one, a ketone with a characteristic mushroom and fruity aroma, is a significant flavor component in various foods and beverages and is also explored as a potential biomarker. This guide provides an objective comparison of common analytical methods for the detection of this compound, supported by available experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The most prevalent techniques for the analysis of volatile ketones are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the key performance characteristics of GC- and HPLC-based methods for the analysis of ketones. It is important to note that while direct validation data for this compound is limited in publicly available literature, the presented data for other ketones provides a reliable benchmark.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) (after derivatization) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Limit of Detection (LOD) | ~1 ng/g (estimated for volatile ketones in complex matrices) | 10 - 20 µg/L[1] | 0.21 - 0.54 µg/mL (for fatty acids, indicative for small organic molecules)[2] |
| Limit of Quantification (LOQ) | ~3 ng/g (estimated) | 30 - 60 µg/L (estimated from LOD) | 0.63 - 1.63 µg/mL (for fatty acids, indicative for small organic molecules)[2] |
| Linearity (R²) | > 0.99 (typical) | > 0.99 (typical) | > 0.9998 (for fatty acids)[2] |
| Accuracy (Recovery) | 70-120% (typical) | 92-99%[1] | Not specified for ketones |
| Precision (RSD) | < 20% (typical) | < 7%[1] | Not specified for ketones |
| Specificity | High (mass spectral data provides structural information) | Moderate to High (dependent on chromatographic separation and derivatization) | Moderate (retention time-based) |
| Sample Throughput | Moderate | Moderate to High | High |
| Derivatization Required | No | Yes (with 2,4-dinitrophenylhydrazine) | No |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of volatile ketones using GC-MS and HPLC-DAD.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the extraction and analysis of volatile compounds like this compound from liquid and solid matrices.
1. Sample Preparation:
-
Place a known amount of the sample (e.g., 5 g of a food homogenate or 10 mL of a beverage) into a headspace vial.
-
Add a saturated solution of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.
-
If necessary, add an internal standard for quantification.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile analytes.
3. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short time (e.g., 5 minutes) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to separate the compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) after Derivatization
This method is suitable for the analysis of ketones after converting them into derivatives that can be detected by UV-Vis spectroscopy.
1. Sample Preparation and Derivatization:
-
Extract the ketones from the sample using a suitable solvent.
-
To the extract, add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium (e.g., acetonitrile (B52724) and phosphoric acid).
-
Heat the mixture (e.g., at 40°C for 60 minutes) to form the 2,4-dinitrophenylhydrazone derivatives.
-
Neutralize the reaction mixture and dilute with the mobile phase.
2. HPLC-DAD Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent using a Diode-Array Detector at the wavelength of maximum absorbance for the ketone-DNPH derivatives (typically around 365 nm).
-
Quantification: Use an external standard calibration curve prepared with derivatized this compound standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound and a logical relationship for method selection.
References
A Comparative Guide to the Biological Activity of 2-Octen-4-one and Structurally Related Enones
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated ketone, or enone, is a reactive chemical scaffold present in numerous natural and synthetic compounds. This functional group is a Michael acceptor, capable of forming covalent bonds with biological nucleophiles like the cysteine residues in proteins, which underpins the diverse biological activities of these molecules. This guide provides a comparative overview of the biological activity of 2-octen-4-one (B1580557) against other representative enones, supported by quantitative data where available, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Quantitative Data Presentation
The following table summarizes the biological activities of this compound and other selected enones. It is critical to note that the data presented are compiled from various studies and the experimental conditions (e.g., cell lines, exposure times) may differ. Therefore, direct comparison of absolute values should be made with caution.
| Compound | Chemical Structure | Biological Activity | Test System / Cell Line | Quantitative Result / Observation | Citation(s) |
| This compound | Cytotoxicity & Genotoxicity | BlueScreen™ HC (human cell-based) | Positive for both cytotoxicity (<80% relative cell density) and genotoxicity (without S9) | [1] | |
| Clastogenicity | In Vitro Micronucleus Test (Human peripheral blood lymphocytes) | Positive (statistically significant increase in micronucleated cells) | [1] | ||
| Oxidative Stress | ToxTracker® Assay (mouse embryonic stem cells) | Positive (significant dose-dependent increase in Srxn1 and Blvrb oxidative stress reporters) | [2] | ||
| Mutagenicity | Ames Test (S. typhimurium, E. coli) | Negative (with and without S9) | [1] | ||
| Methyl Vinyl Ketone (MVK) | Cytotoxicity (Apoptosis) | Murine GT1-7 hypothalamic neurons | Induces apoptosis at low micromolar concentrations | [3] | |
| Cytotoxicity | Ascites sarcoma BPS cells | 5% inhibition at 1 mM | [4] | ||
| Acute Toxicity (Inhalation) | F344 Rats | LC₅₀: ~2.4 ppm (4-hour exposure) | [5] | ||
| Chalcones (Representative Examples) | Anticancer (Cytotoxicity) | K562, MDA-MB-231, SK-N-MC cancer cell lines | IC₅₀ values ≤ 3.86 µg/mL for most potent derivative | [6] | |
| Anticancer (Cytotoxicity) | HepG2 & SMMC-7721 hepatocarcinoma cells | IC₅₀ values of 7.17 µM and 3.05 µM, respectively, for a potent derivative | [7] | ||
| Anticancer (Cytotoxicity) | HL-60 & U-937 leukemia cells | IC₅₀ value of 4.9 ± 1.3 μM for most active derivative | [7] | ||
| 1-Octen-3-one | Antimicrobial Activity | Various bacteria and fungi | Less active than its corresponding alcohol (1-octen-3-ol), suggesting the C=O group is less critical than the -OH group for this specific activity. | [8] |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited for this compound and a common cytotoxicity assay used for other enones are provided below.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay is designed to detect genotoxic damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have resulted from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).
-
Cell Culture: Human peripheral blood lymphocytes are cultured in a suitable medium.
-
Exposure: The cells are treated with this compound at various concentrations, typically for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer period (e.g., ~24 hours) without S9.[9] A vehicle control (e.g., DMSO) and positive controls (known clastogens/aneugens) are run in parallel.
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium. This agent inhibits actin polymerization, thereby blocking cytokinesis (the final stage of cell division) without preventing nuclear division. This results in the accumulation of binucleated cells, which are cells that have completed one round of mitosis and are therefore the target population for scoring micronuclei.[10]
-
Harvesting and Staining: After an appropriate incubation period to allow for cell division, cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of one or more micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[9][10]
ToxTracker® Assay
The ToxTracker® assay is a panel of six mouse embryonic stem (mES) cell lines, each containing a different Green Fluorescent Protein (GFP) reporter. These reporters are linked to specific cellular signaling pathways that are activated upon different types of cellular damage, providing mechanistic insight into a compound's toxicity.
-
Cell Lines & Reporters:
-
Exposure: The reporter cell lines are seeded into 96-well plates and exposed to a range of concentrations of the test compound (e.g., this compound) for 24 hours.[12] The assay is conducted with and without a metabolic activation system (S9).
-
Measurement: After exposure, the induction of GFP fluorescence in each cell line is measured by flow cytometry. Cytotoxicity is simultaneously measured to ensure that reporter activation is not an artifact of excessive cell death.[2]
-
Data Analysis: The fluorescence intensity of treated cells is compared to that of vehicle control cells. A concentration-dependent induction of a reporter above a certain threshold (e.g., two-fold increase) is considered a positive response. The pattern of reporter activation indicates the primary mechanism of toxicity (e.g., activation of Srxn1 and Blvrb by this compound points to oxidative stress).[2]
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound by measuring the metabolic activity of cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells into a purple formazan (B1609692) product.
-
Cell Seeding: Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with the test compound (e.g., a chalcone (B49325) derivative) over a range of concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for the conversion of MTT to formazan.
-
Solubilization and Measurement: A solubilizing agent (such as DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the insoluble purple formazan crystals. The absorbance of the resulting colored solution is then measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculation: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl vinyl ketone induces apoptosis in murine GT1-7 hypothalamic neurons through glutathione depletion and the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. criver.com [criver.com]
- 10. oecd.org [oecd.org]
- 11. toxys.com [toxys.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
Safety Operating Guide
Proper Disposal of 2-Octen-4-one: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Octen-4-one, a flammable liquid and skin irritant, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is classified as a flammable liquid and can cause skin irritation.[1][2][3] Therefore, adherence to strict safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, always wear the following:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond containers when transferring the material.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills: For minor spills, absorb the liquid with an inert, dry material (e.g., sand, earth, or other non-combustible material) and place it in a suitable, labeled waste disposal container.[1] If the product is water-soluble, it can be diluted with water and mopped up, though disposal as chemical waste is the preferred method.[1]
-
Large Spills: In the case of a significant spill, evacuate the area immediately.[1] Contain the spillage using sand, earth, or other non-combustible material.[1] Prevent the spill from entering drains or waterways.[1][3] The contaminated absorbent material poses the same hazards as the spilled chemical and must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound requires its treatment as a hazardous chemical waste. Like many ketones, it is considered an ignitable hazardous waste.
-
Segregation: At the point of generation, segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[4][5] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][6][7] The container must have a secure, tightly fitting cap to prevent spills and the release of flammable vapors.[4][6]
-
Do not overfill the waste container; leave at least one inch of headspace to allow for vapor expansion.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6][8]
-
The label must include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").[2][5][6] Do not use chemical formulas or abbreviations.[8]
-
Indicate the date when the waste was first added to the container.[5]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6] This area should be under the control of laboratory personnel.[7]
-
Ensure the SAA is in a well-ventilated location, away from ignition sources.[1][3]
-
Store incompatible waste types separately, using secondary containment to prevent mixing in case of a leak.[6][7]
-
-
Final Disposal:
-
Do not pour this compound down the drain. [1] This is strictly prohibited.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[5][7]
-
Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed and current guidance.
References
- 1. synerzine.com [synerzine.com]
- 2. This compound | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axxence.de [axxence.de]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. njit.edu [njit.edu]
Personal protective equipment for handling 2-Octen-4-one
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling of 2-Octen-4-one, a flammable liquid and potential skin and eye irritant. Adherence to these procedures is essential for ensuring a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 4643-27-0 | [1] |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor | Mushroom, Peach | [1] |
| Boiling Point | 179°C | [1] |
| Flash Point | 58°C (136°F) (Closed Cup) | [1] |
Occupational Exposure Limits
No specific occupational exposure limits (PEL, TLV, REL) have been established for this compound by major regulatory agencies such as OSHA, ACGIH, or NIOSH. Therefore, it is crucial to handle this chemical with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate risks of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause skin irritation.[1] |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is insufficient or if aerosols are generated. | Protects against inhalation of vapors, especially in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat or other protective clothing.
-
Don chemical-resistant gloves.
-
Wear chemical splash goggles. A face shield may be required for larger quantities or splash-prone procedures.
3. Chemical Handling:
-
Keep the container tightly closed when not in use.[1]
-
Carefully dispense the required amount of this compound, avoiding splashes and the generation of mists.
-
If transferring between containers, do so slowly to minimize static electricity buildup.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
5. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup.
-
Eliminate all ignition sources in the vicinity of the spill.
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of its hazards (Flammable Liquid, Irritant).
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
